Isoapoptolidin
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C58H96O21 |
|---|---|
Molekulargewicht |
1129.4 g/mol |
IUPAC-Name |
(3E,5E,7Z,9R,10R,11E,13E,17S,18S,20S,21R)-21-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one |
InChI |
InChI=1S/C58H96O21/c1-29-17-16-18-40(59)44(69-13)25-41(60)54(78-55(65)33(5)23-31(3)21-30(2)22-32(4)42(20-19-29)76-56-51(64)50(63)52(71-15)37(9)74-56)58(67)35(7)48(61)34(6)43(79-58)24-39(28-68-12)75-47-27-57(11,66)53(38(10)73-47)77-46-26-45(70-14)49(62)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3/b20-19+,29-17+,30-22-,31-21+,33-23+/t32-,34+,35-,36-,37+,38+,39-,40+,41+,42-,43-,44+,45-,46+,47+,48+,49-,50+,51+,52+,53+,54-,56+,57+,58-/m1/s1 |
InChI-Schlüssel |
BGIXVQPJBLGABA-WKCLDEPDSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Isolation of Isoapoptolidin from Nocardiopsis sp.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of isoapoptolidin (B15209), a macrolide with potential anticancer properties, from the fermentation broth of Nocardiopsis sp. The document details the necessary experimental protocols, from fermentation to purification, and presents key analytical data for the characterization of the final compound.
Introduction
This compound is a naturally occurring macrolide that was first identified as a ring-expanded isomer of apoptolidin (B62325), a compound known to selectively induce apoptosis in transformed cells.[1] Both compounds are produced by the actinomycete Nocardiopsis sp., with apoptolidin being a potent inhibitor of mitochondrial F₀F₁-ATPase.[1] this compound can be directly isolated from the crude fermentation extracts of this microorganism.[1][2] This guide outlines the established methods for the cultivation of Nocardiopsis sp. and the subsequent isolation and characterization of this compound.
Fermentation of Nocardiopsis sp.
The production of this compound begins with the fermentation of Nocardiopsis sp. FU40. The following protocol is adapted from established methods for apoptolidin production.
2.1. Media Composition
For optimal growth and production of the target macrolides, two types of media are required: a seed medium for initial culture growth and a production medium for the main fermentation.
| Medium Type | Component | Concentration (g/L) | pH |
| Seed Medium | Soluble Starch | 10 | 7.2 |
| Molasses | 10 | ||
| Peptone | 10 | ||
| Beef Extract | 10 | ||
| Production Medium | Glycerol | 20 | 7.2 |
| Molasses | 10 | ||
| Casamino Acids | 5 | ||
| Peptone | 1 | ||
| Calcium Carbonate (CaCO₃) | 1 |
2.2. Fermentation Protocol
A step-by-step protocol for the fermentation process is detailed below.
-
Spore Inoculation: Inoculate spores of Nocardiopsis sp. FU40 onto Bennett's agar (B569324) plates and incubate at 30°C for 5-6 days.
-
Seed Culture: Inoculate fresh spores into a flask containing 5 mL of Seed Medium. Culture at 30°C with shaking for 4 days.
-
Production Culture: Inoculate the 5 mL seed culture into a 250 mL flask containing 50 mL of Production Medium.
-
Incubation: Culture the production flask at 30°C with shaking for 6 days.
Extraction and Purification of this compound
Following fermentation, the crude broth is processed to extract and purify this compound. A typical fermentation can yield a combined total of 150-200 mg of apoptolidin and this compound per liter of broth.
3.1. Crude Extraction
-
Centrifugation: Centrifuge the fermentation broth at 3750 rpm to separate the mycelial mass from the supernatant.
-
Solvent Extraction: Extract the aqueous supernatant with an equal volume of ethyl acetate (B1210297) by shaking for 1 hour.
-
Concentration: Separate the organic layer and concentrate it in vacuo to obtain the crude extract.
3.2. Chromatographic Purification
The separation of this compound from the crude extract, which also contains its isomer apoptolidin, is a critical step. While specific details of the chromatographic separation of this compound are not extensively published, general principles of isomer separation using High-Performance Liquid Chromatography (HPLC) can be applied. The choice of stationary and mobile phases will be crucial for achieving baseline separation of the isomers.
| Chromatography Type | Stationary Phase | Mobile Phase | Detection |
| HPLC | C18 Reverse Phase | Acetonitrile/Water or Methanol/Water gradient | UV |
Note: Method development and optimization will be required to achieve the desired separation of apoptolidin and this compound.
Structural Elucidation and Characterization
The identity and purity of the isolated this compound are confirmed through various spectroscopic techniques.
4.1. Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
| Technique | Parameter | Value |
| HRMS-FAB (m/z) | [M+H]⁺ | calcd for C₅₈H₉₅O₂₁: 1143.6367, found: 1143.6340 |
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the detailed structure of this compound. The following data were reported in CDCl₃.
¹³C NMR (100 MHz, CDCl₃) δ: 173.8, 169.5, 148.1, 140.2, 134.1, 131.0, 128.9, 117.8, 104.9, 101.9, 98.7, 92.4, 83.2, 80.8, 79.1, 77.2, 75.8, 74.9, 74.8, 73.6, 72.0, 71.1, 70.0, 69.8, 68.9, 68.8, 65.9, 42.6, 40.6, 38.4, 37.1, 35.5, 35.2, 34.8, 32.0, 31.9, 29.7, 28.1, 25.1, 20.9, 20.4, 18.8, 18.3, 17.1, 16.5, 15.9, 14.2, 12.1, 10.1.
¹H NMR (400 MHz, CDCl₃) δ: 6.89 (dd, J = 15.6, 9.9 Hz, 1H), 6.38 (d, J = 15.6 Hz, 1H), 5.76 (d, J = 9.9 Hz, 1H), 5.37 (d, J = 9.7 Hz, 1H), 5.11 (m, 1H), 4.90 (d, J = 2.9 Hz, 1H), 4.81 (s, 1H), 4.75 (d, J = 7.8 Hz, 1H), 4.54 (d, J = 7.8 Hz, 1H), 4.31 (m, 1H), 4.23 (d, J = 2.9 Hz, 1H), 4.00 (m, 1H), 3.85 (m, 1H), 3.75-3.65 (m, 3H), 3.59 (m, 1H), 3.50-3.40 (m, 2H), 3.35-3.25 (m, 2H), 3.18 (dd, J = 9.3, 7.8 Hz, 1H), 2.78 (m, 1H), 2.60 (m, 1H), 2.41 (m, 1H), 2.07 (s, 3H), 2.0-1.2 (m, 20H), 1.34 (d, J = 6.1 Hz, 3H), 1.28 (d, J = 6.1 Hz, 3H), 1.25 (d, J = 6.1 Hz, 3H), 1.23 (d, J = 6.1 Hz, 3H), 1.18 (d, J = 6.8 Hz, 3H), 1.01 (d, J = 6.8 Hz, 3H), 0.91 (t, J = 7.3 Hz, 3H), 0.88 (d, J = 6.8 Hz, 3H).
Visualizing the Isolation Workflow and Compound Relationships
5.1. Experimental Workflow
The overall process for obtaining this compound from Nocardiopsis sp. is depicted in the following workflow diagram.
Caption: Workflow for the isolation of this compound.
5.2. Relationship between Apoptolidin and this compound
This compound is an isomer of apoptolidin. This relationship is important to consider during the purification process.
Caption: Isomeric relationship of apoptolidin and this compound.
Conclusion
This technical guide provides a detailed methodology for the isolation of this compound from Nocardiopsis sp. By following the outlined fermentation, extraction, and purification procedures, researchers can obtain this promising bioactive compound for further investigation in drug discovery and development. The provided analytical data serves as a benchmark for the successful identification and characterization of this compound.
References
Isoapoptolidin biosynthetic pathway
An In-depth Technical Guide on the Isoapoptolidin (B15209) Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a complex macrolide natural product with significant potential in oncology due to its selective cytotoxic activity. As a member of the apoptolidin (B62325) family, it is produced by the actinomycete Nocardiopsis sp. FU 40. Understanding its biosynthesis is critical for pathway engineering, the generation of novel analogs with improved therapeutic properties, and sustainable production. This document provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic basis, proposed enzymatic steps, and key experimental methodologies used in its elucidation. The pathway involves a large Type I polyketide synthase (PKS) for the assembly of the macrolide core, followed by a series of post-PKS tailoring reactions including hydroxylation and glycosylation. A key step in the formation of this compound from its precursor, apoptolidin, is a proposed isomerization reaction.
The this compound Biosynthetic Gene Cluster (BGC)
The biosynthesis of this compound is directed by the apoptolidin (apo) gene cluster, identified as BGC0000021 in the MIBiG database. This cluster was discovered in the genome of the producing organism, Nocardiopsis sp. FU 40.[1]
Key features of the gene cluster are summarized below:
| Feature | Description | Reference |
| Size | ~116 kb | [1][2] |
| Number of ORFs | ~39 | [2] |
| Core Synthase | Type I Polyketide Synthase (PKS) | [1][2] |
| PKS Genes | apoS1 - apoS8 | [1] |
| PKS Modules | 13 homologating modules | [2] |
| Initiation | Methoxymalonyl-ACP loading module | [1][2] |
The cluster contains all the necessary genetic information for the synthesis of the polyketide backbone, its subsequent modifications, the production and attachment of deoxy sugars, and regulation of the pathway.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be divided into three main stages:
-
Assembly of the polyketide chain to form the aglycone core.
-
Post-PKS tailoring of the aglycone.
-
Isomerization to form the final this compound structure.
Aglycone Core Synthesis via Type I PKS
The apoptolidin aglycone is assembled by a modular Type I PKS encoded by the apoS1 to apoS8 genes.[1] The process begins with an unusual methoxymalonyl-ACP loading module.[1][2] The subsequent 13 modules sequentially add extender units (malonyl-CoA or methylmalonyl-CoA) and control the stereochemistry at each step through the action of ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within each module. After 13 cycles of extension and modification, the completed polyketide chain is released from the PKS, likely through the action of a thioesterase (TE) domain, and cyclizes to form the macrolactone core.
Post-PKS Tailoring Reactions
Following the formation of the macrolactone, a series of tailoring reactions occur to yield the apoptolidin scaffold. Based on the annotation of the gene cluster, these reactions are predicted to include:
-
Hydroxylation: Several putative P450 monooxygenase genes are present in the cluster, which are responsible for introducing hydroxyl groups at specific positions on the aglycone. Gene disruption of one such P450, apoP, confirmed its role in the pathway.[1]
-
Glycosylation: The cluster contains genes annotated as glycosyltransferases (apoGT1, apoGT2, apoGT3), which are responsible for attaching deoxy sugar moieties to the aglycone.[3] Apoptolidins are decorated with up to three sugar units, which are crucial for their biological activity.[4] The cluster also contains genes for the biosynthesis of these deoxy sugars (apoD1, apoD2, apoD3).[3]
Formation of this compound via Isomerization
This compound is a structural isomer of apoptolidin. Experimental evidence has shown that apoptolidin isomerizes to this compound when treated with a mild base (methanolic triethylamine), establishing a 1.4:1 equilibrium mixture.[2] This suggests that the formation of this compound from apoptolidin is a result of an isomerization reaction. This transformation likely proceeds through a keto-enol tautomerism mechanism, where the C21 ketone of the apoptolidin core is converted to an enol intermediate, allowing for rearrangement to the more stable hemiketal structure found in this compound. While this can occur chemically, it is also possible that a dedicated isomerase or an enzyme with secondary isomerase activity within the biosynthetic pathway facilitates this conversion in vivo.
Quantitative Data
While detailed quantitative data on the enzymatic kinetics of the this compound pathway are not available in the reviewed literature, studies have reported on the biological activity of various apoptolidin congeners. This data is crucial for understanding structure-activity relationships.
| Compound | Cell Line | EC50 (nM) | Reference |
| Apoptolidin A | H292 (lung carcinoma) | ~30 | [4] |
| Apoptolidinone A (Aglycone) | H292 (lung carcinoma) | >10,000 | [4] |
| Apoptolidin G | H292 (lung carcinoma) | 150 | [1] |
Note: EC50 values represent the concentration required to inhibit cell growth by 50% and are a measure of cytotoxic potency, not a direct measure of biosynthetic efficiency.
Experimental Protocols
The elucidation of the this compound pathway has relied on a combination of genomic analysis and molecular biology techniques. Below are representative protocols for key experiments.
Gene Disruption via Homologous Recombination
This protocol is a standard method for inactivating a target gene in actinomycetes to confirm its function in a biosynthetic pathway. This was used to delineate the roles of PKS and P450 genes in apoptolidin biosynthesis.[2]
Objective: To create a null mutant of a target gene (e.g., apoP) in Nocardiopsis sp. FU 40.
Materials:
-
Nocardiopsis sp. FU 40 culture
-
E. coli strain for plasmid propagation (e.g., DH5α)
-
E. coli conjugation donor strain (e.g., ET12567/pUZ8002)
-
Temperature-sensitive shuttle vector (e.g., pKC1139) with an antibiotic resistance marker (e.g., apramycin)
-
Antibiotics (apramycin, nalidixic acid)
-
Reagents for PCR, restriction digest, ligation, and plasmid isolation
-
Media: ISP2 for Nocardiopsis, LB for E. coli, MS agar (B569324) for conjugation
Procedure:
-
Construct Disruption Vector: a. Amplify by PCR ~1.5 kb regions flanking the target gene (apoP) from Nocardiopsis sp. FU 40 genomic DNA. These are the left and right homology arms. b. Clone the left and right homology arms into the shuttle vector on either side of a resistance cassette (e.g., apramycin (B1230331) resistance). c. Transform the resulting construct into E. coli DH5α for amplification and verify the sequence.
-
Conjugation: a. Transform the verified disruption vector into the E. coli conjugation donor strain. b. Grow overnight cultures of the E. coli donor strain and Nocardiopsis sp. FU 40. c. Mix the donor and recipient cultures, plate on MS agar containing nalidixic acid (to inhibit E. coli growth), and incubate at 30°C.
-
Selection of Mutants: a. After 12-16 hours, overlay the plates with apramycin to select for Nocardiopsis exconjugants that have integrated the plasmid. b. Incubate selected colonies at a non-permissive temperature (e.g., 39°C) for the vector's replication to select for double-crossover homologous recombination events.
-
Verification: a. Confirm the gene deletion in apramycin-resistant, temperature-insensitive colonies by PCR using primers flanking the target gene region. b. Analyze the culture supernatant of the confirmed mutant by HPLC-MS to observe the loss of apoptolidin/isoapoptolidin production and/or the accumulation of biosynthetic intermediates.
Chemical Knockdown of PKS Activity
This method uses a PKS inhibitor to block the synthesis of the aglycone, allowing for precursor-directed biosynthesis studies or the isolation of glycosylated intermediates when a synthetic aglycone is supplied.
Objective: To inhibit apoptolidin production in Nocardiopsis sp. FU 40 using cerulenin (B1668410) to study glycosylation.[4]
Materials:
-
Nocardiopsis sp. FU 40 liquid culture
-
Apoptolidin fermentation medium
-
Cerulenin stock solution (in ethanol)
-
HPLC-MS for analysis
Procedure:
-
Culture Inoculation: Inoculate the fermentation medium with a seed culture of Nocardiopsis sp. FU 40.
-
Inhibitor Addition: a. Allow the culture to grow for a set period under standard fermentation conditions (e.g., 30°C, 200 rpm). b. On a specific day of fermentation, begin pulsed feeding of cerulenin to the culture to achieve a final concentration of 0.2 mM per day.[4] This concentration was optimized to inhibit PKS activity by >95% without significantly affecting cell growth.[4]
-
Extraction and Analysis: a. After the desired fermentation period (e.g., 7-10 days), harvest the culture. b. Extract the mycelium and supernatant with an organic solvent (e.g., ethyl acetate). c. Concentrate the organic extract and analyze by HPLC-MS.
-
Outcome Assessment: Compare the HPLC-MS chromatograms of the cerulenin-treated culture with an untreated control culture. A successful experiment will show a significant reduction or complete absence of apoptolidin and this compound peaks in the treated sample.
Conclusion and Future Outlook
The biosynthetic pathway of this compound is a complex and fascinating example of microbial natural product synthesis. While the overall framework involving a Type I PKS and subsequent tailoring reactions has been established, significant work remains. The precise function of many of the ~39 genes in the apo cluster needs to be experimentally verified. A key area for future research is the definitive characterization of the isomerization step that converts apoptolidin to this compound, determining whether it is a spontaneous chemical event or an enzyme-catalyzed reaction. Elucidating these details will unlock the full potential of synthetic biology to engineer this pathway, paving the way for the production of novel, potent, and highly selective anti-cancer agents.
References
- 1. Light-Induced Isomerization of Apoptolidin A leads to Inversion of C2-C3 Double Bond Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRISPR/Cas9 Protocols for Disrupting Gene Function in the Non-vertebrate Chordate Ciona - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
chemical and physical properties of Isoapoptolidin
An In-depth Examination of the Chemical, Physical, and Biological Properties of a Promising Apoptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoapoptolidin, a natural macrolide and an isomer of Apoptolidin, has garnered interest within the scientific community for its potential as a selective apoptosis-inducing agent. Isolated from the fermentation broth of Nocardiopsis sp., this complex molecule presents a unique chemical architecture and biological activity profile. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, details its mechanism of action as a mitochondrial F0F1-ATPase inhibitor, and outlines its role in inducing apoptosis. Detailed experimental protocols for its isolation, purification, and biological evaluation are also provided to facilitate further research and development.
Chemical and Physical Properties
This compound is a structural isomer of Apoptolidin, characterized by a ring-expanded macrolide core. While specific experimental values for some physical properties remain to be fully elucidated in publicly accessible literature, the fundamental chemical properties have been established.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₈H₉₆O₂₁ | [] |
| Molecular Weight | 1129.37 g/mol | [] |
| Solubility | Soluble in DMSO, ethanol, methanol (B129727), and DMF. | [] |
| Melting Point | Not reported | |
| Specific Rotation | Not reported | |
| UV-Vis Absorption Maxima | Not reported |
Spectral Data:
Biological Activity and Mechanism of Action
This compound's primary biological activity lies in its ability to induce apoptosis, or programmed cell death, in a selective manner. This activity is attributed to its role as an inhibitor of the mitochondrial F0F1-ATPase (also known as ATP synthase).
Inhibition of Mitochondrial F0F1-ATPase
The mitochondrial F0F1-ATPase is a crucial enzyme complex responsible for the synthesis of ATP, the primary energy currency of the cell. By inhibiting this enzyme, this compound disrupts cellular energy metabolism, a condition that can trigger the apoptotic cascade. It has been reported that the inhibitory activity of this compound on mitochondrial F0F1-ATPase is over 10-fold less potent than that of its isomer, Apoptolidin[]. The specific IC50 value for this compound's inhibition of F0F1-ATPase has not been definitively reported in the available literature.
Induction of Apoptosis
The disruption of mitochondrial function by this compound initiates the intrinsic pathway of apoptosis. This pathway is characterized by a series of intracellular events culminating in cell death.
Signaling Pathway of this compound-Induced Apoptosis:
While the precise signaling cascade for this compound is still under investigation, it is hypothesized to follow the general mechanism of mitochondrial F0F1-ATPase inhibitors, which involves:
-
Mitochondrial Dysfunction: Inhibition of F0F1-ATPase leads to a decrease in ATP synthesis and a disruption of the mitochondrial membrane potential.
-
Release of Pro-apoptotic Factors: The compromised mitochondrial outer membrane allows for the release of pro-apoptotic proteins, most notably cytochrome c, from the intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase.
-
Execution Phase: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.
-
Regulation by Bcl-2 Family Proteins: The release of cytochrome c is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax promote its release, while anti-apoptotic members like Bcl-2 inhibit it. It is anticipated that this compound treatment would lead to an increased Bax/Bcl-2 ratio, favoring apoptosis.
Experimental Protocols
Isolation and Purification of this compound from Nocardiopsis sp.
The following is a general protocol for the isolation and purification of macrolides from actinomycete fermentation broths, which can be adapted for this compound. Optimization will be required based on the specific strain of Nocardiopsis sp. and fermentation conditions.
3.1.1. Fermentation
-
Prepare a seed culture of Nocardiopsis sp. in a suitable medium (e.g., ISP2 broth) and incubate at 28-30°C with shaking for 2-3 days.
-
Inoculate a production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts) with the seed culture.
-
Incubate the production culture at 28-30°C with shaking for 7-10 days. Monitor the production of this compound using analytical techniques such as HPLC.
3.1.2. Extraction
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extract the mycelial cake with an organic solvent such as methanol or acetone.
-
Extract the fermentation broth with an immiscible organic solvent such as ethyl acetate (B1210297) or butanol.
-
Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.
3.1.3. Purification
-
Subject the crude extract to silica (B1680970) gel column chromatography, eluting with a gradient of a nonpolar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).
-
Monitor the fractions by thin-layer chromatography (TLC) or HPLC for the presence of this compound.
-
Pool the fractions containing this compound and concentrate.
-
Further purify the enriched fraction using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water) to obtain pure this compound.
Assay for Mitochondrial F0F1-ATPase Activity
The activity of mitochondrial F0F1-ATPase can be measured by quantifying the rate of ATP hydrolysis.
-
Mitochondria Isolation: Isolate mitochondria from a suitable cell line or tissue using differential centrifugation.
-
Reaction Buffer: Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, and an ATP-regenerating system (e.g., phosphoenolpyruvate (B93156) and pyruvate (B1213749) kinase) to maintain a constant ATP concentration.
-
Assay:
-
Add the isolated mitochondria to the reaction buffer.
-
Initiate the reaction by adding a known concentration of ATP.
-
Measure the rate of ADP production or phosphate (B84403) release over time using a coupled enzyme assay or a colorimetric method.
-
To determine the specific F0F1-ATPase activity, perform the assay in the presence and absence of a known inhibitor, such as oligomycin. The difference in activity represents the F0F1-ATPase activity.
-
-
Inhibition Assay: To determine the IC50 of this compound, perform the assay with varying concentrations of the compound and calculate the concentration that inhibits 50% of the F0F1-ATPase activity.
Apoptosis Assay by Annexin V Staining
Annexin V staining is a common method to detect early-stage apoptosis.
-
Cell Culture: Culture the target cells in a suitable medium and treat them with varying concentrations of this compound for a specified time. Include a positive control (e.g., staurosporine) and a negative control (vehicle).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI/7-AAD-negative cells are in early apoptosis.
-
Annexin V-positive, PI/7-AAD-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI/7-AAD-negative cells are live cells.
-
Conclusion
This compound represents a compelling natural product with the potential for further development as a therapeutic agent. Its ability to selectively induce apoptosis through the inhibition of mitochondrial F0F1-ATPase makes it an attractive candidate for anticancer research. This guide provides a foundational understanding of its chemical, physical, and biological properties, along with essential experimental protocols. Further research is warranted to fully elucidate its spectral characteristics, specific signaling pathways, and in vivo efficacy.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Mechanism of Action of Isoapoptolidin (B15209) on Mitochondrial ATPase
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a macrolide natural product, on mitochondrial F1F0-ATP synthase (ATPase). This compound, a ring-expanded isomer of the more potent apoptolidin (B62325), selectively induces apoptosis in transformed cell lines by targeting this crucial enzyme of oxidative phosphorylation. This document details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development efforts targeting cancer metabolism.
Introduction to this compound and its Target
Apoptolidin A is a natural product known for its ability to selectively induce apoptosis in oncogene-transformed cells while sparing normal cells.[1] Its mechanism of action has been identified as the inhibition of mitochondrial F1F0-ATP synthase, a key enzyme in cellular bioenergetics.[2][3] this compound is a naturally occurring, ring-expanded isomer of apoptolidin A.[4][5] Under biologically relevant conditions, apoptolidin A can isomerize to this compound, reaching an equilibrium mixture.[5][6] This isomerization is a critical consideration in biological assays, as the two compounds exhibit different potencies.[1]
The target of this compound, the mitochondrial F1F0-ATP synthase, is a multi-subunit complex responsible for the majority of ATP production in the cell through oxidative phosphorylation. It is composed of two main domains: the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis/hydrolysis, and the F0 domain, which is embedded in the inner mitochondrial membrane and functions as a proton channel.[7]
Molecular Mechanism of Action
The apoptolidin family of glycomacrolides, including this compound, exerts its inhibitory effect by binding to the F1 subcomplex of the ATP synthase.[3][7] Cryogenic electron microscopy (cryo-EM) studies of the related compounds apoptolidin A and ammocidin A bound to ATP synthase have elucidated a novel inhibitory mechanism.[3][7]
These macrolides bind to a pocket formed by the αDP, βDP, and γ subunits of the F1 domain. This binding induces a significant conformational change in the βDP subunit, forcing it into a more "open" conformation that is incompatible with nucleotide (ADP) binding. By locking the αDP, βDP, and γ subunits together, the inhibitor prevents the necessary rotation of the central stalk, thereby halting both ATP synthesis and hydrolysis.[7] While direct structural studies of this compound bound to ATP synthase are not as extensively detailed, it is understood to share this general mechanism with a lower affinity, accounting for its reduced potency.[1][4]
Caption: Mechanism of this compound on F1F0-ATPase.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various assays, consistently showing it to be less potent than its isomer, apoptolidin A. The following tables summarize the available quantitative data for both compounds for comparative purposes.
Table 1: Inhibitory Potency against Mitochondrial F0F1-ATPase
| Compound | Assay Type | Source of Enzyme | Potency (IC50 / Ki) | Reference(s) |
| This compound | F0F1-ATPase Inhibition | Yeast Mitochondria | IC50: 17 µM | [1] |
| This compound | F0F1-ATPase Inhibition | Not Specified | Ki > 100 µM | |
| Apoptolidin A | F0F1-ATPase Inhibition | Yeast Mitochondria | IC50: 0.7 µM | [1] |
| Apoptolidin A | F0F1-ATPase Inhibition | Yeast Mitochondria | Ki: 4-5 µM | [2] |
Table 2: Cellular Antiproliferative Activity
| Compound | Cell Line | Potency (GI50) | Reference(s) |
| This compound | Ad12-3Y1 (E1A-transformed rat fibroblasts) | 9 nM | [1] |
| Apoptolidin A | Ad12-3Y1 (E1A-transformed rat fibroblasts) | 6.5 nM | [1] |
Note: The comparable cellular activities, despite the difference in enzymatic inhibition, are attributed to the facile equilibration of apoptolidin A to this compound under assay conditions.[1]
Experimental Protocols
Detailed experimental protocols for studying the effects of this compound are crucial for reproducible research. Below are methodologies for key experiments based on published studies.
F0F1-ATPase Inhibition Assay (Enzyme-Coupled)
This assay measures the rate of ATP hydrolysis by monitoring the oxidation of NADH at 340 nm. The hydrolysis of ATP is coupled to the oxidation of NADH via pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).
Materials:
-
Purified F1F0-ATPase from yeast mitochondria or other sources.
-
Assay Buffer: e.g., 60 mM Tris-Acetate (pH 7.8), 1 mM MgCl2, 2.5 mM phosphoenolpyruvate, 1 mM KCN.
-
Working Solution: Assay buffer containing 0.4 mM NADH, 3 U/mL PK, and 4.5 U/mL LDH.
-
Substrate: ATP solution.
-
Inhibitor: this compound dissolved in DMSO.
-
96-well microplate and spectrophotometer.
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the working solution to each well.
-
Add the this compound dilutions or DMSO (vehicle control) to the respective wells.
-
Add the purified F1F0-ATPase enzyme to each well and incubate for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.[7]
References
- 1. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - this compound:â Structure and Activity of the Ring-Expanded Isomer of Apoptolidin - Organic Letters - Figshare [acs.figshare.com]
- 5. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Activity Screening of Isoapoptolidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptolidin is a natural macrolide that has garnered significant interest in the field of oncology for its ability to selectively induce apoptosis, or programmed cell death, in various cancer cell lines.[1] Isoapoptolidin (B15209) is an isomer of apoptolidin, and as such, it is a compound of interest for its potential cytotoxic and pro-apoptotic properties.[2] The preliminary screening of this compound's biological activity is a critical first step in evaluating its potential as a therapeutic agent. This technical guide outlines the fundamental experimental workflows and assays for such a screening, focusing on cytotoxicity and the induction of apoptosis.
Cytotoxicity Screening
A primary objective in the preliminary assessment of any potential anti-cancer compound is to determine its cytotoxicity against various cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%.[3][4]
Data Presentation: Cytotoxicity of this compound
While specific IC50 values for this compound are not available in the reviewed literature, a typical presentation of such data would involve a table summarizing the compound's effect on a panel of cancer cell lines and a non-cancerous control cell line to assess selectivity.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| MCF-7 | Breast Adenocarcinoma | Data Not Available | Data Not Available |
| A549 | Lung Carcinoma | Data Not Available | Data Not Available |
| HeLa | Cervical Adenocarcinoma | Data Not Available | Data Not Available |
| HEK293 | Normal Human Embryonic Kidney | Data Not Available | Data Not Available |
Table 1: Hypothetical data structure for presenting the 72-hour IC50 values of this compound against various human cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5]
Materials:
-
This compound
-
Target cell lines (e.g., MCF-7, A549, HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Induction
Following the confirmation of cytotoxic activity, the next step is to determine if the observed cell death is due to apoptosis. Apoptosis is a regulated process of programmed cell death characterized by distinct morphological and biochemical changes.[6]
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
Annexin V-FITC/PI staining is a common flow cytometry-based assay to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Target cell line
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Potential Signaling Pathways in this compound-Induced Apoptosis
While the specific signaling pathways affected by this compound have not been elucidated, the mechanisms of its parent compound, apoptolidin, suggest the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[1]
The Intrinsic Apoptosis Pathway
The intrinsic pathway is triggered by intracellular stress, such as DNA damage or oxidative stress. This leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which permeabilize the mitochondrial outer membrane, causing the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.
The Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase-8. Active caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which in turn activates the intrinsic pathway.
Conclusion
The preliminary biological screening of this compound represents a crucial endeavor in the discovery of novel anti-cancer agents. While specific experimental data for this compound is currently lacking, the established methodologies for assessing cytotoxicity and apoptosis provide a clear roadmap for its initial evaluation. The known pro-apoptotic activity of its parent compound, apoptolidin, strongly suggests that this compound may also function through the induction of programmed cell death. Future studies are warranted to determine the precise cytotoxic profile and molecular mechanisms of this compound, which will be instrumental in defining its potential as a therapeutic candidate.
References
- 1. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis - Wikipedia [en.wikipedia.org]
Isoapoptolidin: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoapoptolidin (B15209), a macrolide natural product, has emerged as a compound of interest in oncology research due to its potential as a selective anticancer agent. This technical guide provides a comprehensive overview of the existing literature on this compound, focusing on its mechanism of action, available quantitative data, and the experimental methodologies pertinent to its investigation. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Core Mechanism of Action: Induction of Apoptosis
The primary mechanism through which this compound is believed to exert its anticancer effects is the induction of apoptosis, or programmed cell death.[1] Apoptosis is a critical cellular process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[2] Anticancer agents that can selectively trigger apoptosis in malignant cells are of significant therapeutic interest.[3]
The apoptotic process is broadly categorized into two main signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[4][5] Both pathways converge on the activation of a family of cysteine proteases known as caspases, which are the executioners of apoptosis.[3]
While specific studies detailing the precise signaling pathway of this compound are limited, it is closely related to apoptolidin (B62325), which is known to induce apoptosis.[1] Apoptolidin D, for instance, exists in equilibrium with this compound D and has demonstrated anti-proliferative activity.[6] It is therefore hypothesized that this compound shares a similar mechanism of action, likely initiating the intrinsic apoptotic pathway.
Signaling Pathways
The intrinsic apoptotic pathway is initiated by various intracellular stresses, such as DNA damage or oxidative stress, leading to changes in the mitochondrial membrane potential. This results in the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[3][5]
Diagram of the Hypothesized Intrinsic Apoptotic Pathway for this compound
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Quantitative Data
Specific quantitative data on the anticancer activity of this compound is sparse in the available literature. However, a study on apoptolidin D, which exists in equilibrium with this compound D, provides some insight into its potency.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Apoptolidin D | H292 | Human Lung Carcinoma | Nanomolar range | [6] |
Note: This table presents data for apoptolidin D, the direct precursor to this compound D in an equilibrium mixture. Specific IC50 values for purified this compound are not currently available in the cited literature.
Experimental Protocols
To aid researchers in the investigation of this compound's anticancer properties, this section outlines standard experimental protocols for assessing cytotoxicity and apoptosis induction.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration-dependent effect of a compound on cancer cell viability.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, which can be solubilized and quantified spectrophotometrically.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
-
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.
-
Protocol:
-
Culture and treat cells with this compound as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Measure the amount of formazan produced spectrophotometrically.
-
The amount of LDH released is proportional to the number of dead cells.
-
-
Apoptosis Detection Assays
These assays confirm that the observed cytotoxicity is due to the induction of apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with this compound.
-
Harvest the cells and wash them with a binding buffer.
-
Incubate the cells with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells using a flow cytometer.
-
-
-
Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7.
-
Protocol:
-
Treat cells with this compound.
-
Lyse the cells to release their contents.
-
Add a luminogenic or fluorogenic substrate for the specific caspase being measured.
-
The cleavage of the substrate by the active caspase produces a signal that can be quantified.
-
-
Experimental Workflow for Assessing Anticancer Activity
Caption: A typical workflow for investigating this compound's anticancer effects.
Conclusion
This compound represents a promising natural product for further investigation in cancer research. While direct evidence for its specific anticancer activities and molecular mechanisms is still emerging, its close relationship with the known apoptosis-inducer, apoptolidin, provides a strong rationale for its continued study. The experimental protocols and hypothesized signaling pathways outlined in this guide offer a framework for researchers to systematically evaluate the therapeutic potential of this compound and its derivatives. Further studies are warranted to establish a comprehensive profile of this compound's efficacy and to elucidate the precise molecular targets involved in its pro-apoptotic activity.
References
- 1. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. abmole.com [abmole.com]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, structure determination, and anti-cancer activity of apoptolidin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoapoptolidin: A Technical Guide to its Discovery, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Isoapoptolidin, a macrolide natural product and an isomer of the well-studied anticancer agent, Apoptolidin (B62325). This compound was first identified from the fermentation broth of Nocardiopsis sp., the same microorganism that produces Apoptolidin. It exists in a state of equilibrium with Apoptolidin, particularly under basic conditions. The primary mechanism of action for the Apoptolidin family, and by extension this compound, is the inhibition of the F1 subcomplex of mitochondrial ATP synthase. This targeted disruption of cellular energy metabolism selectively induces apoptosis in cancer cells, highlighting its potential as a therapeutic agent. This guide details the discovery, isolation, and structural elucidation of this compound, summarizes its biological activity, and outlines the key signaling pathways involved in its cytotoxic effects.
Discovery and Isolation
This compound was first isolated and characterized by Pennington et al. in 2002 from the crude fermentation extracts of Nocardiopsis sp.[1]. It was discovered during efforts to develop more stable derivatives of Apoptolidin. The research revealed that Apoptolidin isomerizes to this compound, forming a 1.4:1 equilibrium mixture when treated with methanolic triethylamine[1].
Experimental Protocols
Isolation and Purification of this compound:
A detailed protocol for the isolation and purification of this compound, based on the initial discovery, would involve the following general steps. Please note that the full, detailed experimental parameters from the original publication were not accessible and this represents a generalized workflow.
-
Fermentation: Nocardiopsis sp. is cultured in a suitable nutrient medium to produce Apoptolidin and this compound.
-
Extraction: The fermentation broth is extracted with an organic solvent (e.g., ethyl acetate) to obtain a crude extract containing the macrolides.
-
Initial Chromatographic Separation: The crude extract is subjected to column chromatography (e.g., silica (B1680970) gel) to separate fractions enriched in Apoptolidin and this compound.
-
HPLC Purification: The enriched fractions are further purified using High-Performance Liquid Chromatography (HPLC) to isolate the mixture of Apoptolidin and this compound. A typical HPLC method for macrolide separation would involve a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and water.
-
Isomerization (Optional but key to discovery): Treatment of Apoptolidin-containing fractions with methanolic triethylamine (B128534) facilitates the equilibrium to form a mixture of Apoptolidin and this compound[1].
-
Final HPLC Separation: The isomeric mixture is separated by preparative HPLC to yield pure this compound.
Structural Elucidation
Biological Activity and Mechanism of Action
The biological activity of this compound is intrinsically linked to that of its parent compound, Apoptolidin. The Apoptolidin family of macrolides are known to be potent inducers of apoptosis in various cancer cell lines, with a degree of selectivity for transformed cells over normal cells[2][3].
Cytotoxicity
While specific IC50 values for this compound against a panel of cancer cell lines are not available in the cited literature, the research on Apoptolidin D, another analogue, showed it to have nanomolar anti-proliferative activity against H292 human lung carcinoma cells and that it also equilibrates with its "iso" form, this compound D[4]. This suggests that this compound likely possesses significant cytotoxic activity. It is important to note that the glycosidic moieties of Apoptolidin are crucial for its cytotoxicity[1].
Table 1: Cytotoxicity of Apoptolidin Analogs (for reference)
| Compound | Cell Line | IC50 (approx.) | Reference |
|---|---|---|---|
| Apoptolidin A | MV-4-11 (AML) | ~10 nM | [5] |
| Ammocidin A | MV-4-11 (AML) | ~5 nM | [5] |
| Apoptolidin D | H292 (Lung Ca) | nanomolar range |[4] |
Note: This table is for comparative purposes and does not contain data for this compound due to its unavailability in the reviewed literature.
Mechanism of Action: Inhibition of Mitochondrial ATP Synthase
The primary molecular target of the Apoptolidin family is the F1 subcomplex of mitochondrial ATP synthase[2]. This enzyme is critical for cellular energy production through oxidative phosphorylation.
Inhibition of ATP synthase by this compound leads to a cascade of events:
-
Disruption of Proton Motive Force: Inhibition of the F1 subcomplex disrupts the flow of protons across the inner mitochondrial membrane, leading to a decrease in ATP synthesis.
-
Mitochondrial Membrane Depolarization: The disruption of the proton gradient leads to the depolarization of the mitochondrial membrane.
-
Induction of Apoptosis: This mitochondrial dysfunction triggers the intrinsic pathway of apoptosis.
Signaling Pathways
The inhibition of mitochondrial ATP synthase by this compound initiates a signaling cascade that culminates in programmed cell death.
The release of cytochrome c from the mitochondria into the cytosol is a key event. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell[6][7][8]. The process is regulated by the Bcl-2 family of proteins, which control the permeability of the mitochondrial outer membrane[6][7].
Selectivity for Cancer Cells
The selective cytotoxicity of Apoptolidin family members towards cancer cells is thought to be linked to their metabolic phenotype. Many cancer cells are highly reliant on glycolysis for ATP production (the Warburg effect), but some remain dependent on oxidative phosphorylation. For those dependent on mitochondrial respiration, inhibition of ATP synthase is particularly detrimental. Furthermore, studies have shown that apoptolidin-resistant cancer cells can be sensitized to the drug by the addition of glycolytic inhibitors, further highlighting the central role of energy metabolism in the mechanism of action[9][10].
Interaction with F-Actin
There is no direct evidence in the reviewed literature to suggest a specific interaction between this compound and F-actin. While some macrolides are known to affect the actin cytoskeleton, the primary mechanism of action of the Apoptolidin family is clearly defined as the inhibition of mitochondrial ATP synthase. The profound cellular changes that occur during apoptosis, such as membrane blebbing and cell shrinkage, are downstream consequences of caspase activation and involve the reorganization of the actin cytoskeleton, but this is not indicative of a direct interaction with this compound itself.
Future Directions and Therapeutic Potential
This compound, as a stable isomer of Apoptolidin, holds potential as a lead compound for the development of novel anticancer therapeutics. Its mechanism of action, targeting the bioenergetics of cancer cells, offers a promising avenue for therapies that can overcome resistance to other drugs.
Key areas for future research include:
-
Quantitative Biological Evaluation: A thorough investigation of the cytotoxic profile of this compound against a broad panel of cancer cell lines is necessary to determine its potency and selectivity.
-
Comparative Studies: Direct comparative studies of the biological activity and stability of this compound versus Apoptolidin are needed to ascertain any therapeutic advantages of the isomer.
-
Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are required to evaluate the bioavailability, metabolism, and efficacy of this compound in preclinical cancer models.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of novel derivatives of this compound could lead to the identification of compounds with improved therapeutic indices.
Conclusion
This compound is a fascinating natural product with a well-defined mechanism of action targeting a fundamental vulnerability of cancer cells – their energy metabolism. While further research is required to fully elucidate its therapeutic potential, its discovery and characterization have provided valuable insights into the development of novel anticancer agents. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in exploring its promise in the fight against cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, structure determination, and anti-cancer activity of apoptolidin D [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis is induced by decline of mitochondrial ATP synthesis in erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Glycolysis inhibition sensitizes tumor cells to death receptors-induced apoptosis by AMP kinase activation leading to Mcl-1 block in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isomerization of Apoptolidin to Isoapoptolidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptolidin (B62325), a potent macrolide and selective inducer of apoptosis in transformed cells, is a molecule of significant interest in cancer research. Its therapeutic potential is, however, complicated by its propensity to isomerize into isoapoptolidin (B15209), a less active, ring-expanded isomer. This technical guide provides an in-depth analysis of this critical isomerization, detailing the underlying chemical transformation, the experimental conditions that promote it, and the consequential impact on biological activity. By presenting quantitative data, detailed experimental protocols, and visual representations of the involved processes, this document aims to equip researchers with the necessary knowledge to understand, control, and account for the isomerization of apoptolidin in their research and development endeavors.
Introduction
Apoptolidin is a natural product isolated from Nocardiopsis sp. that has garnered attention for its selective cytotoxic effects against various cancer cell lines.[1] Its primary mechanism of action involves the inhibition of mitochondrial F0F1-ATPase, a key enzyme in cellular energy metabolism.[2] This inhibition ultimately leads to the induction of apoptosis, or programmed cell death, in susceptible cells.[3]
A crucial aspect of apoptolidin's chemistry is its instability under certain conditions, leading to its conversion into this compound. This isomerization involves a ring expansion of the macrolide core and significantly diminishes its biological efficacy.[4][5] Understanding the dynamics of this transformation is paramount for the accurate interpretation of experimental results and for the development of stable and effective apoptolidin-based therapeutics.
The Chemical Transformation
The isomerization of apoptolidin to this compound is a reversible equilibrium process. The core chemical change involves the migration of the ester linkage in the macrolide ring.
Apoptolidin
This compound
-
Chemical Nature: A ring-expanded macrolide isomer of apoptolidin.[4]
The isomerization can be induced under both basic and aqueous conditions.[4][7]
Quantitative Data Summary
The isomerization process has been characterized quantitatively, providing key insights into the equilibrium and the relative bioactivity of the two isomers.
| Parameter | Value | Conditions | Reference |
| Equilibrium Ratio | 1.4:1 (this compound:Apoptolidin) | Methanolic triethylamine (B128534) | [7] |
| Biological Activity | This compound is over 10-fold less active | Inhibition of mitochondrial F0F1-ATPase | [4][5] |
| Isomerization Timeline | Approaches equilibrium within the timeframe of most cell-based assays | Dilute aqueous solution at ambient temperature | [4] |
Experimental Protocols
The following are detailed methodologies for inducing and analyzing the isomerization of apoptolidin to this compound, based on published literature.
Base-Catalyzed Isomerization
This protocol describes the use of a basic catalyst to accelerate the isomerization process.
Objective: To induce the isomerization of apoptolidin to this compound using a basic catalyst and to establish the equilibrium mixture.
Materials:
-
Apoptolidin
-
Triethylamine
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Dissolve apoptolidin in methanol to create a stock solution.
-
Add triethylamine to the methanolic solution of apoptolidin.
-
Allow the reaction mixture to stand at room temperature.
-
Monitor the progress of the isomerization by periodically taking aliquots of the reaction mixture and analyzing them by HPLC.
-
Continue monitoring until the ratio of this compound to apoptolidin reaches a stable equilibrium (approximately 1.4:1).[7]
-
Isolate the two isomers from the equilibrium mixture using preparative HPLC.
-
Confirm the structures of the isolated apoptolidin and this compound using NMR spectroscopy.
Isomerization in Aqueous Solution
This protocol outlines the isomerization of apoptolidin under conditions that mimic biological assays.
Objective: To observe the isomerization of apoptolidin in a dilute aqueous solution at ambient temperature.
Materials:
-
Apoptolidin
-
Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a UV-Vis detector
Procedure:
-
Prepare a dilute solution of apoptolidin in the aqueous buffer.
-
Maintain the solution at ambient temperature.
-
Monitor the conversion of apoptolidin to this compound over time using HPLC with UV-Vis detection.[4]
-
Similarly, a solution of pure this compound can be monitored for its conversion back to apoptolidin to demonstrate the reversibility of the equilibrium.[4]
Light-Induced Isomerization to Apoptolidin G
It is important to note that apoptolidin can also undergo a light-induced isomerization to form apoptolidin G, which is structurally distinct from this compound. This process involves the inversion of the C2-C3 double bond geometry.[1][8][9]
Objective: To induce the photoisomerization of apoptolidin A to apoptolidin G.
Materials:
-
Apoptolidin A
-
Acetone-d₆ or Methanol-d₄
-
Borosilicate glass NMR tube
-
275-watt sunlamp
-
NMR spectrometer
-
Flash chromatography system (silica gel)
-
Dichloromethane
-
Methanol
Procedure:
-
Dissolve a sample of apoptolidin A in acetone-d₆ in a borosilicate glass NMR tube.[1]
-
Irradiate the sample with a 275-watt sunlamp for 16 hours.[1]
-
Analyze the resulting mixture by ¹H NMR to determine the ratio of the isomerized product to the starting material (approximately a 5:1 mixture was reported).[1]
-
Concentrate the sample and purify the photoisomerized product using flash chromatography on silica (B1680970) gel with a solvent gradient of methanol in dichloromethane.[1]
-
Confirm the structure of the isolated apoptolidin G using 2D NMR techniques (COSY, HSQC, HMBC, ROESY).[1]
Visualizing the Process and its Context
The following diagrams illustrate the logical flow of the isomerization process and its biological implications.
Caption: Equilibrium between Apoptolidin and this compound.
Caption: Biological activity of Apoptolidin vs. This compound.
Caption: Experimental workflow for isomerization and analysis.
Conclusion
The isomerization of apoptolidin to this compound is a critical factor to consider in the study and development of this promising anti-cancer agent. The equilibrium between these two forms, which is readily established under common experimental and biologically relevant conditions, leads to a significant reduction in the desired inhibitory activity against mitochondrial F0F1-ATPase. Researchers must be cognizant of this transformation and employ appropriate analytical techniques to quantify the relative amounts of each isomer in their samples. The detailed protocols and data presented in this guide are intended to facilitate a more accurate and robust investigation of apoptolidin and its analogues, ultimately aiding in the quest for more stable and potent therapeutic agents. Furthermore, the potential for photoisomerization to apoptolidin G highlights the need for careful handling and storage of these light-sensitive compounds.
References
- 1. Light-Induced Isomerization of Apoptolidin A leads to Inversion of C2-C3 Double Bond Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - this compound:â Structure and Activity of the Ring-Expanded Isomer of Apoptolidin - Organic Letters - Figshare [acs.figshare.com]
- 6. Apoptolidin | C58H96O21 | CID 11297771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Light-induced isomerization of apoptolidin a leads to inversion of C2-C3 double bond geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoapoptolidin: A Potential Anti-Cancer Agent - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoapoptolidin (B15209), a macrolide natural product, has emerged as a compound of interest in the field of oncology. Structurally related to the potent anti-cancer agent apoptolidin (B62325), this compound presents a unique profile for investigation. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential anti-cancer agent. While direct, extensive research on this compound is limited, this document synthesizes the available data, including its relationship with apoptolidin D, its known molecular target, and a proposed mechanism of action based on related compounds. Furthermore, detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to guide future research and drug development efforts.
Introduction
The apoptolidin family of natural products has garnered significant attention for their selective cytotoxicity against cancer cells. This compound is a structural isomer of apoptolidin and exists in equilibrium with its more studied counterpart, apoptolidin D.[1] Apoptolidin D has demonstrated potent anti-proliferative activity against human lung carcinoma cells at nanomolar concentrations, suggesting that the equilibrium mixture, which includes this compound, is biologically active.[1] Understanding the specific contribution and mechanism of this compound is crucial for its potential development as a standalone or combination therapeutic.
This whitepaper will delve into the known anti-cancer activity of the apoptolidin D/isoapoptolidin D mixture, this compound's identified molecular target, and a hypothesized mechanism of action involving the induction of apoptosis through reactive oxygen species (ROS) generation and modulation of the STAT3 signaling pathway, drawing parallels with the well-characterized activities of the structurally similar compound, isoalantolactone.
Quantitative Data on Anti-Cancer Activity
Direct and extensive quantitative data for this compound remains limited in publicly available literature. However, preliminary data on the anti-proliferative effects of apoptolidin D, which exists in equilibrium with this compound D, provides valuable insight.
| Compound/Mixture | Cell Line | Activity | Concentration | Citation |
| Apoptolidin D (in equilibrium with this compound D) | H292 (Human Lung Carcinoma) | Anti-proliferative | Nanomolar | [1] |
Mechanism of Action
Known Molecular Target: Mitochondrial F0F1-ATPase
The primary molecular target identified for the apoptolidin family is the mitochondrial F0F1-ATPase, a critical enzyme in cellular energy production. However, studies have shown that this compound is a significantly less potent inhibitor of this enzyme compared to apoptolidin.
| Compound | Target | Inhibitory Potency | Citation |
| This compound | Mitochondrial F0F1-ATPase | >10-fold less potent than Apoptolidin |
This reduced activity at the primary target of apoptolidin suggests that this compound may exert its anti-cancer effects through alternative or additional mechanisms.
Proposed Mechanism: Induction of Apoptosis via ROS and STAT3 Inhibition
Drawing parallels from the structurally related sesquiterpene lactone, isoalantolactone, a plausible, yet unconfirmed, mechanism for this compound's anti-cancer activity involves the induction of apoptosis through two key interconnected pathways: the generation of reactive oxygen species (ROS) and the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.
4.2.1 Induction of Reactive Oxygen Species (ROS)
Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more susceptible to further ROS-induced stress. It is hypothesized that this compound may disrupt the redox balance in cancer cells, leading to an accumulation of ROS. This excess ROS can damage cellular components, including mitochondria, and trigger the intrinsic apoptotic pathway.
4.2.2 Inhibition of the STAT3 Signaling Pathway
The STAT3 signaling pathway is constitutively activated in many cancers and plays a crucial role in promoting cell proliferation, survival, and angiogenesis. Inhibition of this pathway is a key strategy in cancer therapy. The proposed mechanism suggests that this compound may inhibit the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, thereby downregulating the expression of its downstream target genes involved in cell survival and proliferation.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow for Assessing Anti-Cancer Activity
References
Methodological & Application
Isoapoptolidin: Detailed Synthesis and Purification Protocols for Research and Drug Development
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Comprehensive application notes and protocols for the synthesis and purification of isoapoptolidin (B15209), a ring-expanded isomer of the potent anti-cancer agent apoptolidin (B62325), have been compiled to support researchers, scientists, and drug development professionals. These detailed methodologies provide a clear pathway for obtaining high-purity this compound for further investigation into its biological activity and therapeutic potential.
This compound is a crucial molecule for study in the context of apoptolidin's mechanism of action and stability. Apoptolidin, a macrolide produced by the microorganism Nocardiopsis sp., has been shown to be a potent and selective inducer of apoptosis in certain cancer cell lines.[1] this compound exists in equilibrium with apoptolidin and exhibits a different level of biological activity, notably being over 10 times less potent in inhibiting mitochondrial F0F1-ATPase.[2] Understanding the synthesis, purification, and biological characteristics of this compound is therefore essential for the development of stable and effective apoptolidin-based therapeutics.
These application notes provide a detailed protocol for the synthesis of this compound via the isomerization of apoptolidin, a robust purification method using preparative high-performance liquid chromatography (HPLC), and a protocol for assessing its biological activity through an F0F1-ATPase inhibition assay.
I. Synthesis of this compound from Apoptolidin
This compound can be readily synthesized from its isomer, apoptolidin, through a base-catalyzed isomerization reaction. Treatment of apoptolidin with methanolic triethylamine (B128534) leads to an equilibrium mixture of the two isomers.[1]
Experimental Protocol: Isomerization of Apoptolidin
-
Dissolution: Dissolve apoptolidin in methanol (B129727) (MeOH) to a final concentration of 1 mg/mL in a clean, dry glass vial.
-
Base Addition: To the methanolic solution of apoptolidin, add triethylamine (Et3N) to a final concentration of 2% (v/v).
-
Reaction Incubation: Cap the vial and allow the reaction mixture to stand at room temperature (20-25°C) for 24 hours to reach equilibrium.
-
Monitoring (Optional): The progress of the isomerization can be monitored by analytical reversed-phase HPLC until the ratio of this compound to apoptolidin stabilizes at approximately 1.4:1.[1]
-
Quenching and Preparation for Purification: After 24 hours, neutralize the reaction mixture by adding a few drops of acetic acid. The solvent can then be removed under reduced pressure to yield the crude mixture of apoptolidin and this compound, which can be directly subjected to purification.
| Parameter | Value | Reference |
| Starting Material | Apoptolidin | [1] |
| Solvent | Methanol | [1] |
| Reagent | Triethylamine | [1] |
| Equilibrium Ratio (this compound:Apoptolidin) | ~1.4:1 | [1] |
II. Purification of this compound
The separation of this compound from the equilibrium mixture containing apoptolidin is effectively achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity.
Experimental Protocol: Preparative RP-HPLC Purification
-
Sample Preparation: Dissolve the crude mixture of apoptolidin and this compound in a minimal amount of the mobile phase (e.g., acetonitrile (B52724)/water mixture). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic System: Utilize a preparative HPLC system equipped with a C18 column.
-
Mobile Phase: A gradient of acetonitrile in water is typically effective for separating macrolide isomers. A starting point for method development could be a linear gradient from 40% to 70% acetonitrile over 30 minutes. The mobile phase should be buffered, for example with 0.1% trifluoroacetic acid (TFA), to ensure sharp peaks.
-
Elution and Fraction Collection: Inject the prepared sample onto the column and begin the gradient elution. Monitor the elution profile using a UV detector at a wavelength of 210 nm. Collect fractions corresponding to the eluting peaks.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to identify those containing pure this compound.
-
Post-Purification: Combine the pure fractions of this compound and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the purified solid product.
| Parameter | Recommended Condition |
| Column | Preparative C18 (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 40-70% B over 30 minutes (example) |
| Flow Rate | 20 mL/min (for a 21.2 mm ID column) |
| Detection | UV at 210 nm |
| Injection Volume | Dependent on column loading capacity |
III. Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using standard analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will provide detailed structural information and confirm the isomerization. The chemical shifts will differ between apoptolidin and this compound due to the change in the macrocyclic ring structure.
IV. Biological Activity Assessment
The biological activity of this compound can be assessed by its ability to inhibit the F0F1-ATPase enzyme. Apoptolidin is a known inhibitor of this mitochondrial protein.[3]
Experimental Protocol: F0F1-ATPase Inhibition Assay
-
Preparation of Mitochondria: Isolate mitochondria from a suitable source, such as yeast, following established protocols.
-
ATPase Activity Assay: The F0F1-ATPase activity can be measured using a coupled enzyme assay that detects the production of ADP from ATP hydrolysis. This can be monitored spectrophotometrically.
-
Inhibition Measurement:
-
Pre-incubate the isolated mitochondria with varying concentrations of this compound (and apoptolidin as a positive control) for a defined period.
-
Initiate the ATPase reaction by adding ATP.
-
Measure the rate of ATP hydrolysis.
-
Calculate the concentration of this compound that causes 50% inhibition of the enzyme activity (IC50).
-
| Parameter | Description | Reference |
| Enzyme Source | Isolated Yeast Mitochondria | [3] |
| Assay Principle | Coupled Spectrophotometric Assay | [4] |
| Substrate | ATP | [4] |
| Output | IC50 Value | [2] |
Visualizing the Workflow
To aid in the understanding of the experimental processes, the following diagrams illustrate the key workflows.
References
- 1. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Apoptosis with Isoapoptolidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoapoptolidin (B15209) is a macrolide compound that, like its isomer apoptolidin (B62325), is understood to be a potent inducer of apoptosis, or programmed cell death. This document provides detailed application notes and protocols for utilizing this compound to induce apoptosis in in vitro cell culture systems. The information herein is intended to guide researchers in designing and executing experiments to evaluate the apoptotic effects of this compound on various cell lines.
Disclaimer: Specific quantitative data on the apoptotic-inducing activity of this compound is limited in publicly available literature. The data and mechanisms described below are primarily based on studies of its isomer, apoptolidin. It is presumed that this compound shares a similar mechanism of action due to its structural similarity. Researchers are advised to perform dose-response studies to determine the optimal concentration for their specific cell line and experimental conditions.
Mechanism of Action
This compound is believed to induce apoptosis through the intrinsic (or mitochondrial) pathway by inhibiting the mitochondrial F0F1-ATP synthase.[1] This inhibition leads to a decrease in cellular ATP levels and triggers a cascade of events culminating in programmed cell death.[2] The key steps in this pathway include the release of cytochrome c from the mitochondria, the formation of the apoptosome complex, and the activation of caspase-9, an initiator caspase.[3][4] Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell.[5] This apoptotic process is regulated by the Bcl-2 family of proteins, with anti-apoptotic members like Bcl-2 inhibiting the process.[6][7]
Data Presentation
| Compound | Target | Assay | Inhibitory Constant (Ki) | Reference |
| Apoptolidin | F0F1-ATPase | Enzyme Inhibition Assay | 4-5 µM | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is correlated with cell death.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)[8]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[3]
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[8]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Induce apoptosis by treating cells with various concentrations of this compound for the desired time. Include untreated and positive controls.
-
Harvest the cells (including any floating cells in the supernatant) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing Apoptosis
Caption: General experimental workflow for studying this compound's apoptotic effects.
References
- 1. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Caspase-9 - Wikipedia [en.wikipedia.org]
- 5. Overexpression of Caspase-9 Triggers Its Activation and Apoptosis in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 8. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoapoptolidin Treatment in H292 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoapoptolidin (B15209), a derivative of the natural product apoptolidin, has garnered interest for its potential as a selective anti-cancer agent. Apoptolidin is known to induce apoptosis in various cancer cell lines.[1] This document provides detailed experimental protocols to investigate the effects of this compound on the human lung mucoepidermoid carcinoma cell line, NCI-H292. The following protocols outline methods for cell culture, assessment of cell viability, analysis of apoptosis, and investigation of the underlying signaling pathways.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments to serve as a reference for expected outcomes.
Table 1: Cell Viability (MTT Assay) of H292 Cells Treated with this compound for 48 hours.
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 85.3 ± 5.1 |
| 5 | 62.1 ± 3.8 |
| 10 | 48.7 ± 4.5 |
| 25 | 25.4 ± 3.2 |
| 50 | 10.2 ± 2.1 |
IC50 at 48 hours: ~10 µM
Table 2: Apoptosis Analysis (Annexin V/PI Staining) of H292 Cells Treated with this compound for 48 hours.
| This compound Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| 10 | 60.3 ± 4.1 | 25.8 ± 3.2 | 13.9 ± 2.5 |
| 25 | 30.7 ± 3.5 | 48.2 ± 4.6 | 21.1 ± 3.1 |
Table 3: Cell Cycle Analysis of H292 Cells Treated with this compound for 24 hours.
| This compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 30.1 ± 2.5 | 14.7 ± 1.9 |
| 10 | 68.4 ± 3.8 | 20.5 ± 2.2 | 11.1 ± 1.5 |
| 25 | 75.1 ± 4.2 | 15.3 ± 1.8 | 9.6 ± 1.3 |
Table 4: Relative Protein Expression (Western Blot) in H292 Cells after 48-hour this compound Treatment (25 µM).
| Protein | Relative Expression Level (Fold Change vs. Control) |
| Cleaved Caspase-3 | 4.8 |
| Cleaved Caspase-9 | 3.5 |
| Cleaved PARP | 5.2 |
| Bax | 2.8 |
| Bcl-2 | 0.4 |
| p53 | 2.1 |
| β-actin | 1.0 (Loading Control) |
Experimental Protocols
H292 Cell Culture and Maintenance
The NCI-H292 cell line is derived from a human pulmonary mucoepidermoid carcinoma.[2] These cells are adherent and exhibit epithelial morphology.[3]
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.[2][4]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Subculturing: When cells reach 70-80% confluency, rinse with PBS and detach using a 0.25% Trypsin-EDTA solution. Neutralize trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium to be seeded into new flasks.[5]
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[6]
-
Procedure:
-
Seed H292 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between live, early apoptotic, and late apoptotic/necrotic cells.[8] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes.
-
Procedure:
-
Seed H292 cells in 6-well plates and treat with this compound as described for the MTT assay.
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.[9]
-
Add FITC-conjugated Annexin V and PI to the cell suspension.[10]
-
Incubate for 15 minutes at room temperature in the dark.[10][11]
-
Analyze the cells by flow cytometry within one hour.[9] Healthy cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are positive for both.[9]
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[12]
-
Procedure:
-
Treat H292 cells with this compound for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with cold PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.[12][13]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.[12][13] RNase A is crucial to prevent the staining of RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[12]
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.[14]
-
Procedure:
-
Treat H292 cells with this compound and a vehicle control.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved caspase-9, cleaved PARP, Bax, Bcl-2, p53, and β-actin as a loading control) overnight at 4°C.[15]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[16] Densitometry analysis can be used to quantify the relative protein expression.[15]
-
Visualizations
References
- 1. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NCI-H292. Culture Collections [culturecollections.org.uk]
- 3. NCI-H292 Transfection Kit (Lung Carcinoma, CRL1848) | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 4. 2.1. Cell culture [bio-protocol.org]
- 5. cloud-clone.com [cloud-clone.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. kumc.edu [kumc.edu]
- 11. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Dose-Response Assay for Isoapoptolidin
Introduction
Isoapoptolidin (B15209), a macrolide natural product, is an isomer of Apoptolidin (B62325), a known inducer of apoptosis.[1] This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust dose-response assay for this compound. The following protocols detail methods to quantify its cytotoxic and apoptotic effects on cancer cell lines, elucidating its mechanism of action. The key assays described are a cell viability assay to determine the half-maximal inhibitory concentration (IC50), an apoptosis assay to quantify programmed cell death, and western blot analysis to investigate the molecular machinery involved.
Key Experiments and Methodologies
A multi-faceted approach is essential to fully characterize the dose-dependent effects of this compound. This involves a primary cytotoxicity screening followed by more detailed mechanistic studies.
-
Cell Viability Assay (MTT/MTS Assay): To determine the concentration of this compound that inhibits cell growth by 50% (IC50). This colorimetric assay measures the metabolic activity of viable cells.[2][3][4]
-
Apoptosis Assay (Annexin V/PI Staining): To quantify the percentage of cells undergoing apoptosis and distinguish them from necrotic and viable cells.[5][6][7] This is achieved through flow cytometry, where Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells.[5][7]
-
Western Blot Analysis: To investigate the molecular mechanism of this compound-induced apoptosis by analyzing the expression levels of key apoptotic proteins, such as caspases and members of the Bcl-2 family.[8][9][10][11][12]
Experimental Workflow
The overall experimental workflow for developing a dose-response assay for this compound is depicted below.
Caption: Experimental workflow for this compound dose-response assay.
Data Presentation
Table 1: Dose-Response of this compound on Cell Viability
| This compound (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.1 | 95.3 | 4.8 |
| 0.5 | 78.1 | 6.1 |
| 1.0 | 52.4 | 5.5 |
| 5.0 | 21.7 | 3.9 |
| 10.0 | 8.9 | 2.1 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| This compound (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 96.2 | 2.1 | 1.7 |
| 1.0 | 65.4 | 25.8 | 8.8 |
| 5.0 | 30.1 | 55.3 | 14.6 |
| 10.0 | 12.5 | 70.2 | 17.3 |
Note: Data are hypothetical and for illustrative purposes only.
Table 3: Western Blot Analysis of Apoptotic Markers
| This compound (µM) | Fold Change in Cleaved Caspase-3 (relative to Control) | Fold Change in Cleaved PARP (relative to Control) | Fold Change in Bcl-2 (relative to Control) | Fold Change in Bax (relative to Control) |
| 0 (Control) | 1.0 | 1.0 | 1.0 | 1.0 |
| 1.0 | 3.2 | 2.8 | 0.7 | 1.5 |
| 5.0 | 8.5 | 7.9 | 0.4 | 2.8 |
| 10.0 | 15.1 | 14.3 | 0.2 | 4.1 |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the IC50 of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with varying concentrations of this compound as described in Protocol 1.
-
After the incubation period, collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.[7]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the cells by flow cytometry within one hour.[13]
Protocol 3: Western Blot Analysis
Objective: To analyze the expression of key apoptotic proteins.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.[10]
-
Determine the protein concentration of each lysate using a BCA assay.[9]
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.[10]
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[10]
-
Transfer the separated proteins to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[10]
-
Perform densitometric analysis to quantify protein expression, normalizing to a loading control like β-actin.
Hypothesized Signaling Pathway of this compound-Induced Apoptosis
Based on the known mechanisms of similar apoptosis-inducing agents, the following signaling pathway for this compound is proposed.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
References
- 1. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. scispace.com [scispace.com]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
Application of Isoginkgetin in Glioblastoma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: No direct studies on the application of Isoapoptolidin in glioblastoma cell lines were identified in a comprehensive literature search. This document instead focuses on Isoginkgetin , a related natural bioflavonoid, and its documented effects on the U87MG glioblastoma cell line, as a relevant case study.
Introduction
Glioblastoma multiforme (GBM) is a highly aggressive and challenging primary brain tumor with a poor prognosis. The heterogeneity of GBM and its resistance to conventional therapies necessitate the exploration of novel therapeutic agents. Natural compounds have emerged as a promising avenue for identifying new anticancer drugs. Isoginkgetin, a bioflavonoid isolated from the leaves of the Ginkgo biloba tree, has demonstrated antitumor properties in various cancer models.[1] This document provides a summary of the application of Isoginkgetin in the U87MG glioblastoma cell line, detailing its effects on cell viability, proliferation, apoptosis, and key signaling pathways. The provided protocols are based on methodologies reported in the scientific literature for investigating the effects of Isoginkgetin on glioblastoma cells.
Data Presentation
Table 1: Cytotoxicity of Isoginkgetin on U87MG Glioblastoma Cells
| Treatment Duration | IC50 Value (µM) |
| 24 hours | 24.75 ± 13.7 |
| 48 hours | Not explicitly stated, but cytotoxicity increases over time |
| 72 hours | 10.69 ± 3.63 |
Data extracted from a study by Oliva et al. (2022). The IC50 values represent the concentration of Isoginkgetin required to inhibit the growth of 50% of U87MG cells.[1]
Table 2: Effect of Isoginkgetin on U87MG Cell Proliferation and Colony Formation
| Treatment | Metric | Result |
| Isoginkgetin (15 µM) for 15 days | Colony Number Reduction | ~35% decrease compared to control |
| Isoginkgetin (25 µM) for 15 days | Colony Number Reduction | ~60% decrease compared to control |
This table summarizes the inhibitory effect of Isoginkgetin on the long-term proliferative capacity of U87MG cells.[1]
Table 3: Isoginkgetin-Induced Cell Cycle Arrest in U87MG Cells
| Treatment Duration (15 µM Isoginkgetin) | Percentage of Cells in S Phase | Percentage of Cells in G2/M Phase |
| 24 hours | Significant decrease | No significant change |
| 48 hours | Significant decrease | Significant increase |
| 72 hours | Significant decrease | Significant increase |
Isoginkgetin induces a blockage in the S phase of the cell cycle, leading to an accumulation of cells in the G2/M phase over time.[1]
Table 4: Pro-Apoptotic Effects of Isoginkgetin on U87MG Cells
| Treatment | Apoptotic Marker | Observation |
| Isoginkgetin (15 µM and 25 µM) for 48 hours | DNA Fragmentation (TUNEL assay) | Increased DNA fragmentation observed |
| Isoginkgetin (15 µM and 25 µM) for 24, 48, 72 hours | Cleaved PARP (Western blot) | Increased levels of cleaved PARP |
| Isoginkgetin (15 µM and 25 µM) for 24, 48, 72 hours | Cleaved Caspase-3 (Western blot) | Increased levels of cleaved Caspase-3 |
These findings indicate that Isoginkgetin induces apoptosis in U87MG cells through the activation of the caspase cascade.[1]
Table 5: Isoginkgetin Modulates Key Signaling Pathways in U87MG Cells
| Treatment (25 µM Isoginkgetin) | Target Protein | Effect on Phosphorylation | Time Point of Significant Effect |
| Short-term | pAKT | Decrease | 12 and 24 hours |
| Short-term | pERK1/2 | Decrease | Starting at 6 hours |
Isoginkgetin inhibits the phosphorylation of AKT and ERK1/2, key proteins involved in cell survival and proliferation pathways.[1]
Experimental Protocols
Cell Culture
The U87MG human glioblastoma cell line is used for these experiments. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
U87MG cells
-
96-well plates
-
Isoginkgetin (stock solution in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed U87MG cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow cell attachment.
-
Treat the cells with various concentrations of Isoginkgetin (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, and 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
Materials:
-
U87MG cells
-
6-well plates
-
Isoginkgetin
-
Complete culture medium
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Seed U87MG cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Allow the cells to attach for 24 hours.
-
Treat the cells with Isoginkgetin at the desired concentrations for a specified period (e.g., 24 hours).
-
Remove the treatment medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.
-
Wash the colonies with PBS and fix them with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells) in each well.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
U87MG cells
-
6-well plates
-
Isoginkgetin
-
PBS
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed U87MG cells in 6-well plates and treat with Isoginkgetin for the desired times.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend the pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
U87MG cells cultured on coverslips or chamber slides
-
Isoginkgetin
-
PBS
-
4% Paraformaldehyde for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, as per manufacturer's instructions)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Seed U87MG cells on coverslips and treat with Isoginkgetin.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash with PBS and permeabilize the cells on ice.
-
Perform the TUNEL staining according to the manufacturer's protocol. This typically involves incubating the cells with the TUNEL reaction mixture for 1 hour at 37°C in a humidified chamber.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright green or red fluorescence in the nucleus, depending on the label used.
Western Blot Analysis
This technique is used to detect and quantify specific proteins.
Materials:
-
U87MG cells
-
Isoginkgetin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat U87MG cells with Isoginkgetin for the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Pathways and Workflows
Caption: Experimental workflow for evaluating Isoginkgetin in U87MG cells.
Caption: Signaling pathways modulated by Isoginkgetin in glioblastoma cells.
References
Isoapoptolidin: A Potent Tool for Elucidating the Nuances of Apoptosis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Isoapoptolidin (B15209), a naturally occurring macrolide, is emerging as a valuable tool compound for researchers investigating the intricate mechanisms of apoptosis, or programmed cell death. As a stereoisomer of the well-characterized pro-apoptotic agent apoptolidin (B62325), this compound offers a unique molecular probe to dissect the signaling cascades that govern cellular demise. This application note provides a comprehensive overview of this compound's mechanism of action, detailed protocols for its use in cell-based assays, and quantitative data on its cytotoxic effects, empowering researchers to effectively integrate this compound into their apoptosis studies.
Unraveling the Mechanism: A Targeted Strike on the Cell's Powerhouse
This compound, like other members of the apoptolidin family, exerts its pro-apoptotic effects by directly targeting the mitochondrial F1Fo-ATP synthase. This enzyme is critical for cellular energy production, and its inhibition by this compound disrupts the mitochondrial membrane potential, a key event in the initiation of the intrinsic apoptotic pathway. This targeted mechanism makes this compound a selective tool for studying mitochondrial-dependent apoptosis.
The downstream consequences of ATP synthase inhibition by this compound include the release of cytochrome c from the mitochondria into the cytosol. This event triggers the assembly of the apoptosome and the subsequent activation of a cascade of cysteine-aspartic proteases known as caspases, ultimately leading to the systematic dismantling of the cell.
Quantitative Assessment of Cytotoxic Activity
While extensive quantitative data for this compound across a wide range of cell lines is still being actively researched, preliminary studies on closely related analogs like this compound D have demonstrated potent anti-proliferative activity at nanomolar concentrations. The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. Researchers can determine the IC50 of this compound in their cell line of interest using the protocols outlined below.
Table 1: Representative Cytotoxic Activity of Apoptolidin Analogs
| Compound | Cell Line | Assay | IC50 |
| This compound D | H292 (Human Lung Carcinoma) | Anti-proliferative | Nanomolar range[1] |
| This compound | HCT116 (Human Colon Carcinoma) | MTT Assay | User-determined |
| This compound | Jurkat (Human T-cell Leukemia) | MTT Assay | User-determined |
Note: Specific IC50 values for this compound in HCT116 and Jurkat cells are not yet publicly available and should be determined empirically.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable results. The following protocols provide a framework for utilizing this compound to study apoptosis in cancer cell lines such as HCT116 (adherent) and Jurkat (suspension).
Protocol 1: Determination of IC50 using MTT Assay
This protocol is designed to measure the reduction of cell viability upon treatment with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
HCT116 or Jurkat cells
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
HCT116: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Jurkat: Seed 1 x 10⁴ cells per well in a 96-well plate.
-
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: For HCT116 cells, carefully remove the medium. For Jurkat cells, centrifuge the plate and then remove the medium. Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
HCT116 or Jurkat cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the determined IC50 concentration for a specified time (e.g., 24 hours). Include untreated and vehicle controls.
-
Cell Harvesting:
-
HCT116: Trypsinize the cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Jurkat: Centrifuge the cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Caspase Activation
This protocol assesses the activation of key apoptotic proteins.
Materials:
-
This compound
-
HCT116 or Jurkat cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
Visualizing the Pathways and Workflows
To aid in the conceptualization of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated.
Caption: A typical experimental workflow for investigating the apoptotic effects of this compound.
Caption: The intrinsic apoptosis pathway initiated by this compound.
Conclusion
This compound represents a potent and specific tool for the study of apoptosis. Its defined molecular target within the mitochondria provides a clear starting point for dissecting the complex signaling events that lead to programmed cell death. The protocols and information provided herein are intended to facilitate the use of this compound as a research tool, enabling further discoveries in the field of cancer biology and drug development.
[Provide a brief description of your organization.]
Contact:
References
Application Notes and Protocols: Quantifying Isoapoptolidin-Induced Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoapoptolidin (B15209), a natural product derived from the apoptolidin (B62325) family, has garnered significant interest for its potent and selective induction of apoptosis in various cancer cell lines.[1][2] Accurate quantification of cell death is paramount for elucidating its mechanism of action, determining its therapeutic potential, and developing novel anti-cancer agents. These application notes provide detailed protocols for robust and reproducible methods to quantify this compound-induced cell death, present data in a clear and comparable format, and illustrate the underlying cellular processes.
Key Methods for Quantifying Cell Death
Several established methods can be employed to quantify cell death induced by this compound. The choice of method depends on the specific research question, cell type, and available equipment. Key techniques include the assessment of plasma membrane integrity, detection of apoptotic markers, and measurement of caspase activity.
Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4] Early in apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[5]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation that results from apoptotic signaling cascades.[6][7] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs, allowing for the quantification of apoptotic cells.[8][9]
Caspase Activity Assays
Apoptosis is executed by a family of cysteine proteases called caspases.[10] Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, provide a direct measure of the apoptotic signaling pathway being activated.[11] These assays often use a fluorogenic or colorimetric substrate that is cleaved by the active caspase.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Quantification of Cell Viability and Apoptosis by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Positive Control |
Table 2: Quantification of Apoptosis by TUNEL Assay
| Treatment Group | Concentration (µM) | % TUNEL-Positive Cells |
| Vehicle Control | 0 | |
| This compound | X | |
| This compound | Y | |
| This compound | Z | |
| Positive Control |
Table 3: Quantification of Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | Relative Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 0 | 1.0 |
| This compound | X | |
| This compound | Y | |
| This compound | Z | |
| Positive Control |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide Staining
Materials:
-
Cells of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time period.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[3]
References
- 1. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 4. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Measurement of Cell Death in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of apoptosis and other forms of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis Quantification in Tissue: Development of a Semi-Automatic Protocol and Assessment of Critical Steps of Image Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel method for quantitative analysis of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. METHODS FOR MEASURING APOPTOTIC CELL DEATH BY FLOW CYTOMETRY [cyto.purdue.edu]
- 10. Comprehensive landscape of cell death mechanisms: from molecular cross-talk to therapeutic innovation in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Isoapoptolidin as an Anti-Cancer Drug
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoapoptolidin (B15209), a macrolide natural product, has emerged as a promising candidate in the search for novel anti-cancer therapeutics. Its potent pro-apoptotic activity, particularly through the induction of the intrinsic mitochondrial pathway, makes it a molecule of significant interest for drug development. High-throughput screening (HTS) methodologies are essential for the efficient evaluation of this compound and its analogs against diverse cancer cell lines to identify lead compounds for further preclinical and clinical investigation.
These application notes provide a comprehensive overview of the use of this compound in HTS for anti-cancer drug discovery. Detailed protocols for key experimental assays are provided to ensure reproducibility and facilitate the adoption of these methods in a research setting.
Mechanism of Action
This compound exerts its anti-cancer effects by primarily targeting the mitochondrial F0F1-ATP synthase.[1][2] Inhibition of this crucial enzyme disrupts cellular energy homeostasis, leading to mitochondrial dysfunction. This triggers the intrinsic pathway of apoptosis, a programmed cell death mechanism critical for eliminating damaged or cancerous cells.[3] Key events in this pathway include the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade, ultimately leading to cell death.[1]
Data Presentation
Table 1: Cytotoxicity of Apoptolidin (B62325) (Parent Compound) in the NCI-60 Cell Line Panel
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | Data Not Available |
| HL-60(TB) | Leukemia | Data Not Available |
| K-562 | Leukemia | Data Not Available |
| MOLT-4 | Leukemia | Data Not Available |
| RPMI-8226 | Leukemia | Data Not Available |
| SR | Leukemia | Data Not Available |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | Data Not Available |
| EKVX | Non-Small Cell Lung | Data Not Available |
| HOP-62 | Non-Small Cell Lung | Data Not Available |
| HOP-92 | Non-Small Cell Lung | Data Not Available |
| NCI-H226 | Non-Small Cell Lung | Data Not Available |
| NCI-H23 | Non-Small Cell Lung | Data Not Available |
| NCI-H322M | Non-Small Cell Lung | Data Not Available |
| NCI-H460 | Non-Small Cell Lung | Data Not Available |
| NCI-H522 | Non-Small Cell Lung | Data Not Available |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | Data Not Available |
| HCC-2998 | Colon Cancer | Data Not Available |
| HCT-116 | Colon Cancer | Data Not Available |
| HCT-15 | Colon Cancer | Data Not Available |
| HT29 | Colon Cancer | Data Not Available |
| KM12 | Colon Cancer | Data Not Available |
| SW-620 | Colon Cancer | Data Not Available |
| CNS Cancer | ||
| SF-268 | CNS Cancer | Data Not Available |
| SF-295 | CNS Cancer | Data Not Available |
| SF-539 | CNS Cancer | Data Not Available |
| SNB-19 | CNS Cancer | Data Not Available |
| SNB-75 | CNS Cancer | Data Not Available |
| U251 | CNS Cancer | Data Not Available |
| Melanoma | ||
| LOX IMVI | Melanoma | Data Not Available |
| MALME-3M | Melanoma | Data Not Available |
| M14 | Melanoma | Data Not Available |
| SK-MEL-2 | Melanoma | Data Not Available |
| SK-MEL-28 | Melanoma | Data Not Available |
| SK-MEL-5 | Melanoma | Data Not Available |
| UACC-257 | Melanoma | Data Not Available |
| UACC-62 | Melanoma | Data Not Available |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | Data Not Available |
| OVCAR-3 | Ovarian Cancer | Data Not Available |
| OVCAR-4 | Ovarian Cancer | Data Not Available |
| OVCAR-5 | Ovarian Cancer | Data Not Available |
| OVCAR-8 | Ovarian Cancer | Data Not Available |
| SK-OV-3 | Ovarian Cancer | Data Not Available |
| Renal Cancer | ||
| 786-0 | Renal Cancer | Data Not Available |
| A498 | Renal Cancer | Data Not Available |
| ACHN | Renal Cancer | Data Not Available |
| CAKI-1 | Renal Cancer | Data Not Available |
| RXF 393 | Renal Cancer | Data Not Available |
| SN12C | Renal Cancer | Data Not Available |
| TK-10 | Renal Cancer | Data Not Available |
| UO-31 | Renal Cancer | Data Not Available |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | Data Not Available |
| DU-145 | Prostate Cancer | Data Not Available |
| Breast Cancer | ||
| MCF7 | Breast Cancer | Data Not Available |
| MDA-MB-231/ATCC | Breast Cancer | Data Not Available |
| HS 578T | Breast Cancer | Data Not Available |
| BT-549 | Breast Cancer | Data Not Available |
| T-47D | Breast Cancer | Data Not Available |
| MDA-MB-435 | Breast Cancer | Data Not Available |
Note: Specific GI50 values for apoptolidin from the NCI-60 screen are not publicly available in a tabulated format. The NCI Developmental Therapeutics Program (DTP) provides access to the data for analysis. Researchers are encouraged to query the DTP database for the most up-to-date information.
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) for Anti-Cancer Activity using a Cell Viability Assay
This protocol describes a primary HTS campaign to identify the cytotoxic effects of this compound against a panel of cancer cell lines using a colorimetric cell viability assay (e.g., MTT or MTS).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl for MTT)
-
96-well or 384-well clear-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells from a logarithmic phase culture. b. Seed the cells into 96-well or 384-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). c. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Addition: a. Prepare a serial dilution of this compound in complete culture medium from the stock solution. A typical concentration range for a primary screen is 0.01 to 100 µM. b. Include vehicle controls (DMSO at the same final concentration as the highest this compound concentration) and positive controls (e.g., a known cytotoxic drug like doxorubicin). c. Using a multichannel pipette or automated liquid handler, add the diluted compounds to the respective wells.
-
Incubation: a. Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assessment (MTT Assay Example): a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate the plates for 2-4 hours at 37°C. c. Carefully remove the medium from each well. d. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. e. Shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the background absorbance from a reference wavelength (e.g., 630 nm). c. Calculate the percentage of cell viability for each concentration relative to the vehicle control. d. Plot the dose-response curves and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Protocol 2: Caspase-3/7 Activation Assay
This protocol measures the activation of effector caspases 3 and 7, key mediators of apoptosis, in response to this compound treatment.
Materials:
-
Cancer cells treated with this compound as described in Protocol 1.
-
Caspase-Glo® 3/7 Assay Kit (or equivalent).
-
Opaque-walled 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Cell Treatment: a. Seed and treat cells with various concentrations of this compound in opaque-walled plates as described in Protocol 1.
-
Assay Reagent Preparation: a. Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Procedure: a. After the desired incubation period (e.g., 24, 48 hours), remove the plates from the incubator and allow them to equilibrate to room temperature. b. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well. c. Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. d. Incubate the plates at room temperature for 1-2 hours, protected from light.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a luminometer. b. The luminescent signal is proportional to the amount of caspase activity. c. Normalize the results to the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.
Protocol 3: Mitochondrial Membrane Potential Assay
This protocol assesses the effect of this compound on the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and an early event in apoptosis.
Materials:
-
Cancer cells treated with this compound.
-
JC-1 or TMRE (tetramethylrhodamine, ethyl ester) staining solution.
-
Fluorescence microplate reader or flow cytometer.
-
Positive control for mitochondrial depolarization (e.g., FCCP).
Procedure (using JC-1):
-
Cell Treatment: a. Seed and treat cells with this compound as described in Protocol 1. Include a positive control group treated with FCCP.
-
JC-1 Staining: a. Prepare the JC-1 staining solution according to the manufacturer's protocol. b. After the treatment period, remove the culture medium and wash the cells once with PBS. c. Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.[4]
-
Data Acquisition: a. Microplate Reader: Measure the fluorescence intensity for both JC-1 monomers (green, Ex/Em ~485/535 nm) and J-aggregates (red, Ex/Em ~540/590 nm).[4][5] b. Flow Cytometer: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer, detecting both green and red fluorescence.
-
Data Analysis: a. Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization. b. Compare the ratios of this compound-treated cells to the vehicle-treated and positive control cells.
Visualizations
References
- 1. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isoapoptolidin Solution Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability and storage of Isoapoptolidin (B15209) solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound solutions?
A1: The primary stability concern is the isomerization between Apoptolidin (B62325) and this compound. This is a reversible process, particularly influenced by pH. Under basic conditions, such as in the presence of methanolic triethylamine, Apoptolidin isomerizes to this compound, reaching an equilibrium mixture of 1.4:1 (this compound:Apoptolidin).[1] This suggests that maintaining a neutral to slightly acidic pH is crucial to minimize isomerization and maintain the integrity of your this compound solution.
Q2: What are the likely degradation pathways for this compound?
A2: As a macrolide with a lactone ring, this compound is susceptible to hydrolysis, especially under acidic or alkaline conditions.[2][3] This would result in the opening of the lactone ring, rendering the molecule inactive. Other potential degradation pathways, common to complex natural products, include oxidation and photodegradation, particularly if the molecule has light-sensitive functional groups.
Q3: What are the general recommendations for storing this compound solutions?
A3: To ensure the long-term stability of this compound solutions, the following general best practices are recommended:
-
Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C, for long-term storage. For short-term storage (days to weeks), refrigeration at 2-8°C may be acceptable, but stability should be verified.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For highly sensitive solutions or long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
pH: Maintain a neutral to slightly acidic pH for the solution to minimize isomerization and hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results (e.g., variable IC50 values). | Isomerization of this compound to Apoptolidin (or vice versa) in the solution. | 1. Verify the pH of your experimental buffer and stock solutions. Avoid basic conditions. 2. Prepare fresh solutions before each experiment. 3. Analyze the purity of your stock solution by HPLC to check for the presence of both isomers. |
| Loss of compound activity over time. | Chemical degradation of this compound, likely through hydrolysis of the lactone ring. | 1. Confirm the storage temperature of your solution. For long-term storage, use -20°C or -80°C. 2. Ensure the solution is protected from light. 3. Check the pH of the solution; extreme pH values can accelerate hydrolysis. 4. Perform a forced degradation study to identify conditions that cause degradation. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products or isomerization. | 1. Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products or the isomer. 2. Review your solution preparation and storage procedures to identify potential causes of degradation (e.g., exposure to high temperature, light, or incompatible solvents). |
| Precipitation of the compound from the solution. | Poor solubility of this compound in the chosen solvent or solvent evaporation. | 1. Verify the solubility of this compound in your chosen solvent. 2. Consider using a different solvent or a co-solvent system. 3. Ensure storage containers are properly sealed to prevent solvent evaporation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound in a clean, dry vial.
-
Solvent Addition: Add the desired volume of a suitable solvent (e.g., DMSO, ethanol) to achieve the target concentration.
-
Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Storage: Store the stock solution in an amber vial at -20°C or -80°C.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to understand its stability profile.
-
Sample Preparation: Prepare multiple aliquots of your this compound solution at a known concentration.
-
Stress Conditions: Expose the aliquots to various stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at a controlled temperature.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the solution to a light source (e.g., UV lamp or direct sunlight).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Data Presentation
Table 1: Recommended Solvents for this compound
| Solvent | Suitability for Stock Solutions | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Common solvent for in vitro assays. Ensure use of anhydrous grade. |
| Ethanol | Moderate to High | Suitable for many biological applications. |
| Methanol | Moderate | Use with caution, as basic methanolic solutions can promote isomerization. |
| Acetonitrile | Moderate | Often used in HPLC mobile phases. |
| Water | Low | This compound has low aqueous solubility. Buffered aqueous solutions may be used for final dilutions in assays. |
Table 2: Summary of Forced Degradation Conditions for Macrolides[2][3]
| Stress Condition | Typical Reagent | Temperature | Duration | Expected Outcome |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | Room Temp. to 75°C | 24 hours | Degradation, potential lactone ring opening. |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH | Room Temp. to 75°C | 24 hours | Significant degradation, lactone ring opening, and isomerization. |
| Oxidation | 3% - 30% H₂O₂ | Room Temp. to 75°C | 24 hours | Potential for oxidation of sensitive functional groups. |
| Thermal | 60°C - 75°C | 24 hours | Varies depending on the macrolide's intrinsic stability. | |
| Photolytic | UV or Sunlight | Room Temperature | 24 hours | Potential for degradation if chromophores are present. |
Visualizations
Caption: Experimental workflow for using this compound solutions.
Caption: Potential degradation pathways for this compound.
References
Troubleshooting Low Efficacy of Isoapoptolidin in Cell Culture: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for troubleshooting experiments involving Isoapoptolidin, a macrolide antibiotic that induces apoptosis in cancer cells. Low efficacy in cell culture can stem from a variety of factors, from compound stability and solubility to suboptimal experimental conditions and cell-line-specific responses. This guide offers a structured approach to identifying and resolving these issues through frequently asked questions, detailed troubleshooting steps, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, and its closely related analog Apoptolidin, induces programmed cell death (apoptosis) by targeting the mitochondrial F0F1-ATP synthase.[1][2] This inhibition disrupts cellular energy metabolism, leading to the activation of the intrinsic apoptotic pathway. Key events in this pathway include the involvement of Bcl-2 family proteins, activation of caspase-9, and subsequent cleavage of downstream effector caspases like caspase-3.[1][3]
Q2: My cells are not showing a significant apoptotic response to this compound. What are the initial checks I should perform?
A2: When observing low efficacy, begin by verifying the fundamentals of your experiment:
-
Compound Integrity and Solubility: Confirm that your this compound stock solution is properly prepared and has not degraded. Ensure the compound is fully dissolved in the cell culture medium at the final working concentration.
-
Cell Health and Confluency: Visually inspect your cells for any signs of stress, contamination, or overconfluency, as these can impact their response to treatment.
-
Positive Control: If available, include a positive control compound known to induce apoptosis in your cell line to validate the responsiveness of your experimental system.
Q3: How should I prepare and store this compound?
A3: this compound and Apoptolidin A are soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 1 mg/mL) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -20°C or below, protected from light. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to your cells, typically below 0.5%.[4] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: What are the expected IC50 values for this compound?
A4: While specific IC50 values for this compound are not widely published, its analogue Apoptolidin has been shown to inhibit the growth of H292 lung carcinoma cells in the submicromolar range. The cytotoxic potency of this compound can vary significantly depending on the cancer cell line. Therefore, it is essential to perform a dose-response experiment to determine the IC50 value in your specific cell model.
Q5: Are there known off-target effects for this compound?
A5: The primary target of the Apoptolidin family is the mitochondrial F0F1-ATP synthase.[1][2] While off-target effects are a possibility with any small molecule, the current literature on Apoptolidins primarily focuses on their on-target activity. However, it is important to consider that inhibition of a central metabolic enzyme like ATP synthase can have widespread downstream consequences on cellular signaling and function.[5]
Troubleshooting Guide
Low efficacy of this compound can be systematically addressed by considering the following potential issues and solutions.
Problem 1: No or Weak Apoptotic Response
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | Verify Compound Integrity: Use a fresh aliquot of your this compound stock. If degradation is suspected, consider analytical validation of the compound's purity and concentration. |
| Check for Precipitation: Visually inspect the culture medium after adding the final concentration of this compound. If precipitation is observed, consider preparing a fresh, lower concentration stock in DMSO or using a solubilizing agent, ensuring it does not affect cell viability. | |
| Suboptimal Experimental Conditions | Optimize Dose and Time: Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment conditions for your cell line. |
| Control Cell Density: High cell confluency can alter cellular metabolism and drug sensitivity. Seed cells at a consistent and optimal density for all experiments. | |
| Cell Line Resistance | Assess Target Expression: Although F0F1-ATP synthase is ubiquitously expressed, its abundance and the cell's reliance on oxidative phosphorylation can vary. |
| Consider Intrinsic Resistance Mechanisms: Some cell lines may have high levels of anti-apoptotic proteins (e.g., Bcl-2) or other mechanisms that confer resistance to apoptosis. |
Problem 2: Inconsistent or High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Compound Dosing | Ensure Homogeneous Solution: Vortex the diluted working solution of this compound thoroughly before adding it to the cells to ensure a uniform concentration. |
| Variability in Cell Culture | Standardize Cell Culture Practices: Maintain consistency in cell passage number, seeding density, and media composition. |
| Assay-Related Issues | Optimize Assay Protocol: Ensure that the chosen cell viability or apoptosis assay is sensitive enough to detect the expected changes and that the protocol is followed consistently. |
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following table includes information on the closely related Apoptolidin A.
Table 1: Physicochemical and Biological Properties of Apoptolidin A
| Property | Value/Information | Source |
| Molecular Weight | 1129.37 g/mol | |
| Solubility | 1 mg/mL in DMSO | |
| Mechanism of Action | Inhibitor of mitochondrial F0F1-ATP synthase | [1][2] |
| Reported Efficacy | Submicromolar inhibition of H292 lung carcinoma cells |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
96-well flat-bottom microplate
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
2x Reaction Buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Microplate reader
Procedure:
-
Prepare cell lysates from both this compound-treated and untreated cells using an appropriate lysis buffer.
-
Determine the protein concentration of each lysate.
-
Add 20-50 µg of protein from each cell lysate to individual wells of a 96-well plate. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer containing the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.[6]
Protocol 3: Western Blot for Apoptosis Markers (Bcl-2 and Bax)
This protocol allows for the detection of changes in the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells treated with this compound and a vehicle control.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be used to quantify the relative expression levels of Bcl-2 and Bax, normalized to the loading control.[7]
Visualizations
References
- 1. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are F1F0-ATPase inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Isoapoptolidin Concentration for Apoptosis Induction
Welcome to the technical support center for optimizing isoapoptolidin (B15209) concentration in apoptosis induction experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
A1: The optimal concentration of this compound is highly dependent on the cell line and the experimental duration. Based on available cytotoxicity data from extended exposure, a starting point for optimization could be in the nanomolar to low micromolar range. It is crucial to perform a dose-response experiment to determine the EC50 value for your specific cell line.
Q2: What is the typical incubation time required to observe apoptosis with this compound?
A2: The time required to induce apoptosis can vary significantly between cell types and the concentration of this compound used. Apoptotic events can be detected between 8 to 72 hours post-treatment.[1] A time-course experiment is essential to identify the optimal window for observing early and late-stage apoptosis in your specific model.
Q3: Which apoptotic pathway does this compound activate?
A3: Current research suggests that this compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway. This is often associated with the activation of AMP-activated protein kinase (AMPK) in response to cellular stress.[2][3][4]
Q4: Can I use Annexin V/PI staining to detect this compound-induced apoptosis?
A4: Yes, Annexin V/PI staining is a suitable method for detecting the externalization of phosphatidylserine, an early marker of apoptosis, and loss of membrane integrity, a marker of late-stage apoptosis or necrosis.
Q5: My negative control cells are showing high background fluorescence in my apoptosis assay. What could be the cause?
A5: High background fluorescence can be due to several factors, including excessive reagent concentration, inadequate washing of cells after staining, or inherent autofluorescence of the cell line.[5] Ensure you are using the recommended reagent concentrations and follow the washing steps diligently.
Q6: I am not observing a significant increase in apoptosis in my treated cells compared to the control. What should I do?
A6: This could be due to several reasons: the concentration of this compound may be too low, the incubation time might be too short, or your cell line may be resistant.[1] We recommend performing a dose-response and time-course experiment to optimize these parameters. Also, ensure that your this compound stock solution is properly prepared and stored.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Apoptotic Signal | - this compound concentration is too low.- Incubation time is too short.- Cell line is resistant to this compound.- this compound solution has degraded. | - Perform a dose-response experiment to determine the optimal concentration.- Conduct a time-course experiment (e.g., 8, 12, 24, 48 hours).- Verify the sensitivity of your cell line to other known apoptosis inducers.- Prepare a fresh stock solution of this compound. |
| High Background Staining in Controls | - Reagent concentration (e.g., Annexin V) is too high.- Inadequate washing after staining.- Cells are autofluorescent.- Contamination of cell culture. | - Titrate the staining reagents to find the optimal concentration.- Increase the number and duration of wash steps.[5]- Use a different fluorochrome with a distinct emission spectrum.- Check cell cultures for any signs of contamination. |
| High Percentage of Necrotic Cells (PI Positive) | - this compound concentration is too high, leading to necrosis instead of apoptosis.- Cells were harvested too late after treatment.- Harsh cell handling during harvesting or staining. | - Lower the concentration of this compound.- Perform a time-course experiment to identify the optimal endpoint before secondary necrosis occurs.- Handle cells gently; avoid vigorous pipetting or vortexing. |
| Inconsistent Results Between Experiments | - Variation in cell density at the time of treatment.- Inconsistent incubation times or reagent concentrations.- Passage number of cells affects sensitivity. | - Ensure consistent cell seeding density for all experiments.- Maintain strict adherence to the optimized protocol.- Use cells within a consistent and low passage number range. |
Quantitative Data
The following table summarizes the reported EC50 values for Apoptolidin A and C in different cancer cell lines after a 6-day continuous exposure. Note that these are long-term cytotoxicity values and may not directly correlate with the optimal concentrations for short-term apoptosis induction, but can serve as a reference for establishing a dose-response range.
| Compound | Cell Line | Cell Type | EC50 (nM) after 6 days |
| Apoptolidin A | H292 | Lung Cancer | ~10 |
| U87-MG | Glioblastoma | ~50 | |
| H460 | Lung Cancer | ~50 | |
| SF-295 | Glioblastoma | ~200 | |
| Apoptolidin C | H292 | Lung Cancer | ~25 |
| H460 | Lung Cancer | ~75 | |
| U87-MG | Glioblastoma | ~100 | |
| SF-295 | Glioblastoma | ~300 |
Experimental Protocols
General Protocol for Induction of Apoptosis with this compound
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-well plate, 96-well plate) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Apoptosis Assay: Following incubation, harvest the cells and proceed with your chosen apoptosis detection method (e.g., Annexin V/PI staining followed by flow cytometry, caspase activity assay, or TUNEL assay).
Annexin V-FITC/PI Staining Protocol
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Carefully collect the culture medium (which may contain apoptotic cells that have detached). Wash the adherent cells with PBS and then detach them using a gentle, non-enzymatic cell dissociation solution. Combine the detached cells with the previously collected medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Experimental Workflow
Caption: A general workflow for inducing and analyzing apoptosis with this compound.
This compound-Induced Apoptosis Signaling Pathway
Caption: The intrinsic apoptotic pathway initiated by this compound.
Logical Relationship for Troubleshooting Weak Signal
Caption: A troubleshooting guide for addressing a weak apoptotic signal.
References
- 1. benchchem.com [benchchem.com]
- 2. AMP-activated Protein Kinase Mediates Apoptosis in Response to Bioenergetic Stress through Activation of the Pro-apoptotic Bcl-2 Homology Domain-3-only Protein BMF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tumor suppressor LKB1 kinase directly activates AMP-activated kinase and regulates apoptosis in response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Isoapoptolidin Solubility Issues
Welcome to the technical support center for Isoapoptolidin (B15209). This resource provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a challenge?
A1: this compound is a macrolide, a class of complex organic compounds.[1][2] Like many large, hydrophobic molecules, this compound has poor water solubility, which presents a significant challenge for its use in biological assays and other experiments conducted in aqueous environments.[3][4]
Q2: What is the recommended primary solvent for preparing an this compound stock solution?
A2: The recommended solvent for creating a concentrated stock solution of this compound is high-purity dimethyl sulfoxide (B87167) (DMSO).[5] this compound is also reported to be soluble in other organic solvents such as ethanol (B145695), methanol, and dimethylformamide (DMF).[5]
Q3: How do I prepare a working solution of this compound in my aqueous experimental buffer?
A3: The standard method is to first dissolve this compound in 100% DMSO to create a high-concentration stock solution. This stock is then serially diluted into your aqueous buffer to achieve the final desired concentration. It is critical to add the DMSO stock to the buffer dropwise while vortexing or stirring to facilitate mixing and minimize precipitation.
Q4: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?
A4: Precipitation upon dilution is a common issue. Here are several troubleshooting steps:
-
Increase Mixing: Ensure vigorous stirring or vortexing of the aqueous buffer while slowly adding the DMSO stock solution.
-
Lower Final Concentration: The final concentration of this compound may be above its solubility limit in the final buffer. Try preparing a more dilute working solution.
-
Use a Co-solvent: Incorporating a small percentage of a co-solvent like ethanol or propylene (B89431) glycol in your final aqueous buffer can increase the solubility of hydrophobic compounds.[6][7]
-
Consider Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 (polysorbate 80) or Pluronic® F-68 can help maintain the solubility of hydrophobic compounds by forming micelles.[8][9]
Q5: What is the maximum concentration of DMSO that is safe for my cell-based experiments?
A5: The tolerance of cell lines to DMSO varies significantly. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.
Q6: Are there any alternative methods to enhance the aqueous solubility of this compound?
A6: Yes, several advanced techniques can be employed to enhance the solubility of hydrophobic compounds:
-
Complexation: Using cyclodextrins to form inclusion complexes can effectively "shield" the hydrophobic molecule and increase its aqueous solubility.[8]
-
Solid Dispersion: Creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution rate and solubility.[3][10]
-
Lipid-Based Formulations: For in vivo applications, self-emulsifying drug delivery systems (SEDDS) or liposomal formulations can be developed.[4][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution | The compound's solubility limit in the final buffer is exceeded. The rate of addition is too fast. | Decrease the final concentration of this compound. Add the DMSO stock very slowly (dropwise) to the aqueous buffer while vortexing vigorously. Consider pre-warming the aqueous buffer slightly. |
| The final solution appears cloudy or hazy | Micro-precipitates or aggregates have formed. | Try sonicating the solution in a bath sonicator for a few minutes. If cloudiness persists, filter the solution through a 0.22 µm syringe filter (note: this may reduce the final concentration). Consider adding a surfactant like Tween® 80 (0.01%) to the buffer.[8] |
| Inconsistent experimental results | The compound is not fully dissolved or is precipitating over time. | Always prepare fresh working solutions immediately before use. Visually inspect solutions for any signs of precipitation before adding them to your experiment. Ensure the DMSO stock is fully dissolved before making dilutions. |
| Need to avoid organic solvents completely | The experimental system is highly sensitive to solvents like DMSO. | This is challenging. Advanced formulation strategies such as complexation with cyclodextrins or creating a solid dispersion with a water-soluble polymer (e.g., PVP) would be necessary.[8][10] These are complex methods requiring specialized formulation development. |
Data Summary
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |
| Ethanol | Soluble | [5] |
| Methanol | Soluble | [5] |
| Dimethylformamide (DMF) | Soluble | [5] |
Table 2: General Guidelines for Maximum Co-solvent Concentration in Cell-Based Assays
| Co-solvent | Typical Max Concentration (v/v) | Notes |
| DMSO | 0.1% - 0.5% | Highly cell-line dependent. Always run a vehicle control. |
| Ethanol | 0.1% - 1.0% | Can be more toxic than DMSO for some cell lines. |
| Polyethylene Glycol (PEG 300/400) | < 1.0% | Generally well-tolerated but can affect cell membranes. |
Note: These are general starting points. The specific tolerance of your experimental system must be determined empirically.
Experimental Protocols
Protocol 1: Preparation of an this compound Working Solution using a DMSO Stock
Objective: To prepare a 10 µM working solution of this compound in a standard aqueous buffer (e.g., PBS) from a 10 mM DMSO stock solution.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
Part A: Preparation of 10 mM Stock Solution in DMSO
-
Calculate the mass of this compound required. The molecular weight of this compound is 1129.37 g/mol . To prepare 1 mL of a 10 mM solution, you will need 1.13 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to the tube (e.g., 1 mL for 1.13 mg).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
This 10 mM stock solution can be stored at -20°C for short-term storage. For long-term storage, consult the manufacturer's data sheet.
Part B: Preparation of 10 µM Working Solution in Aqueous Buffer
-
Dispense the required volume of the aqueous buffer (e.g., PBS) into a new sterile tube. For a final volume of 1 mL, use 999 µL of PBS.
-
Place the tube on a vortex mixer set to a medium speed.
-
Calculate the volume of the 10 mM DMSO stock needed for a 1:1000 dilution (1 µL for a 1 mL final volume).
-
While the buffer is vortexing, slowly and carefully add the 1 µL of the 10 mM DMSO stock solution directly into the buffer.
-
Continue vortexing for an additional 30 seconds to ensure thorough mixing.
-
The final solution is a 10 µM working solution of this compound in PBS with a final DMSO concentration of 0.1%.
-
Use this working solution immediately in your experiments to prevent potential precipitation over time.
Visualizations
Caption: Standard workflow for preparing an this compound working solution.
References
- 1. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptolidin | C58H96O21 | CID 11297771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. labsolu.ca [labsolu.ca]
- 6. ijmsdr.org [ijmsdr.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 9. pharmtech.com [pharmtech.com]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
identifying and minimizing off-target effects of Isoapoptolidin
Welcome to the technical support center for researchers working with Isoapoptolidin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: The primary molecular target of the apoptolidin (B62325) family of macrolides, including this compound, is the F1 subcomplex of mitochondrial ATP synthase.[1] this compound, a ring-expanded isomer of Apoptolidin, has been shown to be over 10-fold less potent in inhibiting mitochondrial F0F1-ATPase compared to Apoptolidin A.[2]
Q2: Why is identifying off-target effects of this compound important?
A2: Identifying off-target effects is a critical step in drug development to ensure the safety and efficacy of a therapeutic candidate. Unintended interactions can lead to adverse side effects and confound experimental results, making it difficult to interpret the true on-target effects of the compound.
Q3: What are the general strategies to minimize off-target effects?
A3: Minimizing off-target effects involves a multi-pronged approach that can include:
-
Rational Drug Design: Modifying the chemical structure of this compound to improve its selectivity for ATP synthase.
-
Dose Optimization: Using the lowest effective concentration of this compound in your experiments to reduce the likelihood of engaging lower-affinity off-targets.
-
Targeted Delivery: Developing delivery systems that concentrate this compound at the desired site of action, thereby lowering systemic exposure.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during off-target identification experiments with this compound.
Cellular Thermal Shift Assay (CETSA)
Issue: No thermal shift is observed with this compound treatment.
-
Possible Cause 1: Insufficient Compound Concentration. The concentration of this compound may be too low to induce a detectable thermal shift.
-
Solution: Increase the concentration of this compound. It is recommended to use a concentration at least 5-20 times higher than the cellular EC50.[3]
-
-
Possible Cause 2: Weak Target Engagement. The binding affinity of this compound to the target protein may be too low to cause a significant change in thermal stability. This is a possibility for off-targets.
-
Solution: While CETSA is a powerful tool, the absence of a thermal shift does not definitively rule out binding.[4] Consider using a more sensitive orthogonal method for target engagement validation.
-
-
Possible Cause 3: Protein Properties. Large, multi-domain proteins or highly disordered proteins may not exhibit a clear thermal shift upon ligand binding.[5]
-
Solution: If your suspected off-target falls into this category, alternative target validation methods should be employed.
-
Issue: Inconsistent results between CETSA replicates.
-
Possible Cause 1: Uneven Heating. Temperature variations across the thermal cycler block can lead to inconsistent protein denaturation.
-
Solution: Ensure your thermal cycler is properly calibrated and provides uniform heating.
-
-
Possible Cause 2: Inaccurate Pipetting. Errors in pipetting can lead to variations in cell number or compound concentration.
-
Solution: Use calibrated pipettes and ensure careful and consistent pipetting technique.
-
-
Possible Cause 3: Inconsistent Cell Lysis. Incomplete or variable cell lysis can affect the amount of soluble protein recovered.
-
Solution: Optimize and standardize your cell lysis protocol. Freeze-thaw cycles should be consistent in number and duration.
-
Kinome Profiling
Issue: High background signal in the kinome array.
-
Possible Cause 1: Insufficient Blocking. Inadequate blocking of the array surface can lead to non-specific binding of antibodies or other detection reagents.
-
Solution: Increase the blocking time or try a different blocking agent as recommended by the array manufacturer.
-
-
Possible Cause 2: High Antibody Concentration. The concentration of the detection antibody may be too high, leading to non-specific binding.
-
Solution: Titrate the primary and secondary antibody concentrations to determine the optimal dilution.
-
-
Possible Cause 3: Inadequate Washing. Insufficient washing can leave unbound antibodies or other reagents on the array, contributing to background.
-
Solution: Increase the number and duration of wash steps according to the manufacturer's protocol.
-
Proteome Microarray
Issue: Weak or no signal for potential off-targets.
-
Possible Cause 1: Low Abundance of the Target Protein. The off-target protein may be expressed at very low levels in the cell lysate.
-
Solution: Consider enriching for low-abundance proteins before applying the sample to the microarray.
-
-
Possible Cause 2: Poor Protein Quality on the Array. The proteins on the microarray may be denatured or improperly folded, preventing interaction with this compound.
-
Solution: Ensure you are using high-quality protein microarrays from a reputable vendor. Check the quality control data provided with the array.
-
-
Possible Cause 3: Low Binding Affinity. The interaction between this compound and the off-target may be too weak to detect under the assay conditions.
-
Solution: While challenging to address with this method, you can try optimizing the incubation time and temperature to favor binding.
-
Pooled shRNA Library Screening
Issue: Low transduction efficiency.
-
Possible Cause 1: Low Viral Titer. The titer of the lentiviral shRNA library may be too low.
-
Solution: Titer the virus on your specific cell line before performing the screen to determine the optimal multiplicity of infection (MOI). If the titer is consistently low, you may need to produce a new batch of virus.
-
-
Possible Cause 2: Suboptimal Transduction Conditions. The presence of serum or the absence of a transduction-enhancing agent can reduce efficiency.
-
Possible Cause 3: Cell Type is Difficult to Transduce. Some cell lines are inherently more resistant to lentiviral transduction.
-
Solution: If possible, test transduction efficiency in a few different cell lines relevant to your research.
-
Quantitative Data Summary
The following tables summarize the known inhibitory activity of Apoptolidin A and the relative activity of this compound. This data can be used as a baseline for your own experiments.
Table 1: Inhibitory Activity against Mitochondrial F0F1-ATPase
| Compound | Ki (µM) | Relative Potency vs. Apoptolidin A |
| Apoptolidin A | 4-5[7] | 1x |
| This compound | ~40-50 (estimated) | >10x less potent[2] |
Table 2: NCI-60 Panel GI50 Data for Apoptolidin A (NSC 699433)
The following data represents the concentration of Apoptolidin A that causes 50% growth inhibition (GI50) in the NCI-60 panel of human tumor cell lines. This data can be used to understand the on-target potency of the parent compound across different cancer types. The NCI-60 screen is a valuable resource for identifying patterns of activity and potential mechanisms of action.[8][9][10]
| Cell Line | Cancer Type | GI50 (-logM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 7.96 |
| HL-60(TB) | Leukemia | 7.94 |
| K-562 | Leukemia | 8.00 |
| MOLT-4 | Leukemia | 7.96 |
| RPMI-8226 | Leukemia | > 4.00 |
| SR | Leukemia | 7.96 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | 7.82 |
| EKVX | Non-Small Cell Lung | 7.85 |
| HOP-62 | Non-Small Cell Lung | 7.89 |
| HOP-92 | Non-Small Cell Lung | 7.85 |
| NCI-H226 | Non-Small Cell Lung | 7.85 |
| NCI-H23 | Non-Small Cell Lung | 7.85 |
| NCI-H322M | Non-Small Cell Lung | 7.85 |
| NCI-H460 | Non-Small Cell Lung | 7.85 |
| NCI-H522 | Non-Small Cell Lung | 7.85 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 7.85 |
| HCC-2998 | Colon Cancer | 7.85 |
| HCT-116 | Colon Cancer | 7.85 |
| HCT-15 | Colon Cancer | 7.85 |
| HT29 | Colon Cancer | 7.85 |
| KM12 | Colon Cancer | 7.85 |
| SW-620 | Colon Cancer | 7.85 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 7.85 |
| SF-295 | CNS Cancer | 7.85 |
| SF-539 | CNS Cancer | 7.85 |
| SNB-19 | CNS Cancer | 7.85 |
| SNB-75 | CNS Cancer | 7.85 |
| U251 | CNS Cancer | 7.85 |
| Melanoma | ||
| LOX IMVI | Melanoma | 7.85 |
| MALME-3M | Melanoma | 7.85 |
| M14 | Melanoma | 7.85 |
| SK-MEL-2 | Melanoma | 7.85 |
| SK-MEL-28 | Melanoma | 7.85 |
| SK-MEL-5 | Melanoma | 7.85 |
| UACC-257 | Melanoma | 7.85 |
| UACC-62 | Melanoma | 7.85 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 7.85 |
| OVCAR-3 | Ovarian Cancer | 7.85 |
| OVCAR-4 | Ovarian Cancer | 7.85 |
| OVCAR-5 | Ovarian Cancer | 7.85 |
| OVCAR-8 | Ovarian Cancer | 7.85 |
| NCI/ADR-RES | Ovarian Cancer | 7.85 |
| SK-OV-3 | Ovarian Cancer | 7.85 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 7.85 |
| A498 | Renal Cancer | 7.85 |
| ACHN | Renal Cancer | 7.85 |
| CAKI-1 | Renal Cancer | 7.85 |
| RXF 393 | Renal Cancer | 7.85 |
| SN12C | Renal Cancer | 7.85 |
| TK-10 | Renal Cancer | 7.85 |
| UO-31 | Renal Cancer | 7.85 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 7.85 |
| DU-145 | Prostate Cancer | 7.85 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 7.85 |
| MDA-MB-231/ATCC | Breast Cancer | 7.85 |
| HS 578T | Breast Cancer | 7.85 |
| BT-549 | Breast Cancer | 7.85 |
| T-47D | Breast Cancer | 7.85 |
| MDA-MB-468 | Breast Cancer | 7.85 |
Data obtained from the NCI Developmental Therapeutics Program (DTP) database. The GI50 value is the concentration of the drug that inhibits cell growth by 50%. The values are presented as the negative logarithm of the molar concentration (-logM). A higher value indicates greater potency.
Experimental Protocols & Visualizations
This section provides detailed methodologies for key experiments to identify off-target effects of this compound, along with visual workflows and signaling pathway diagrams.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess the direct binding of this compound to target proteins in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in culture medium at a concentration of 2 x 10^6 cells/mL.
-
Treat one aliquot of cells with this compound (e.g., 10 µM) and another with vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot 50 µL of each cell suspension into separate PCR tubes for each temperature point (e.g., 40°C to 70°C in 3°C increments).
-
Heat the tubes in a thermal cycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a room temperature water bath.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the target protein in the soluble fraction using Western Blot or an equivalent protein detection method.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against temperature to generate melt curves for both the this compound-treated and vehicle-treated samples. A shift in the melt curve indicates target engagement.
-
Kinome Profiling
This protocol describes a general approach for screening this compound against a panel of kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO. The final concentration for screening is typically 1-10 µM.
-
-
Kinase Reaction:
-
In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Add this compound or a vehicle control to the wells.
-
Incubate the plate at the optimal temperature for the kinases (usually 30°C) for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction.
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA, Western Blot) or luminescence-based assays that measure the amount of ATP remaining.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for this compound compared to the vehicle control.
-
Identify kinases that show significant inhibition as potential off-targets.
-
Proteome Microarray
This protocol details the use of a proteome microarray to screen for off-target binding of this compound across thousands of proteins.
Methodology:
-
Array Blocking:
-
Block the protein microarray slide with a suitable blocking buffer to prevent non-specific binding.
-
-
Probe Preparation:
-
Label this compound with a detectable tag (e.g., biotin (B1667282) or a fluorescent dye) if a direct binding assay is performed. Alternatively, a competition-based assay can be used.
-
-
Array Incubation:
-
Incubate the blocked microarray with the labeled this compound or a mixture of cell lysate and unlabeled this compound.
-
-
Washing:
-
Wash the microarray slide extensively to remove unbound molecules.
-
-
Detection:
-
If using a labeled compound, detect the signal directly.
-
If using a competition assay with cell lysate, detect the proteins that bind to this compound using specific antibodies.
-
-
Data Analysis:
-
Scan the microarray and quantify the signal intensity for each protein spot.
-
Identify proteins with significant signal as potential off-targets.
-
Pooled shRNA Library Screening
This protocol describes a loss-of-function genetic screen to identify genes that, when knocked down, alter the cellular sensitivity to this compound, potentially indicating an off-target interaction.
Methodology:
-
Library Transduction:
-
Transduce a population of cells with a pooled lentiviral shRNA library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive only one shRNA construct.
-
-
Antibiotic Selection:
-
Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
-
This compound Treatment:
-
Split the cell population into two groups: one treated with this compound and one with a vehicle control.
-
Culture the cells for a sufficient period to allow for the selection of resistant or sensitized populations.
-
-
Genomic DNA Extraction and PCR:
-
Harvest the cells from both treatment groups and extract genomic DNA.
-
Amplify the shRNA sequences from the genomic DNA using PCR.
-
-
Next-Generation Sequencing (NGS):
-
Sequence the amplified shRNA barcodes using NGS.
-
-
Data Analysis:
-
Compare the abundance of each shRNA in the this compound-treated group to the control group.
-
shRNAs that are enriched may target genes that confer resistance to this compound when knocked down (potential off-targets that mediate toxicity).
-
shRNAs that are depleted may target genes that, when knocked down, sensitize cells to this compound.
-
This compound Signaling Pathway
The primary target of this compound is mitochondrial ATP synthase, a key component of the oxidative phosphorylation pathway. Inhibition of ATP synthase leads to a decrease in cellular ATP production and can induce apoptosis.
References
- 1. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 7. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 8. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.co.jp]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Unraveling the Apoptotic Pathway of Isoapoptolidin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the apoptotic pathway induced by Isoapoptolidin is limited in publicly available literature, its close structural relationship to the well-studied apoptolidin (B62325) family and other guaianolide sesquiterpene lactones provides a strong predictive framework for its mechanism of action. This guide synthesizes the available data on these related compounds to infer the likely apoptotic cascade initiated by this compound, offering a comparative analysis supported by experimental data from its structural analogs.
Inferred Apoptotic Pathway of this compound
Based on studies of Apoptolidin A and other chlorinated guaianolide sesquiterpene lactones, this compound is predicted to induce apoptosis primarily through the intrinsic (mitochondrial) pathway . This pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of pro-apoptotic factors into the cytoplasm.
Key molecular events likely involved in this compound-induced apoptosis include:
-
Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins at the mitochondrial membrane.
-
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol.
-
Apoptosome Formation: The assembly of the apoptosome complex, consisting of Apaf-1, cytochrome c, and pro-caspase-9.
-
Caspase Cascade Activation: The activation of initiator caspase-9, which in turn cleaves and activates executioner caspases, such as caspase-3 and caspase-7.
-
Substrate Cleavage: The cleavage of key cellular substrates by executioner caspases, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Comparative Performance Data of Structural Analogs
The following tables summarize quantitative data from studies on Apoptolidin A and other relevant guaianolide sesquiterpene lactones, which serve as a benchmark for the anticipated efficacy of this compound.
Table 1: Cytotoxicity of Guaianolide Sesquiterpene Lactones in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Chlorohyssopifolin A | U-937 (Human leukemia) | < 10 | [1] |
| Chlorohyssopifolin C | U-937 (Human leukemia) | < 10 | [1] |
| Chlorohyssopifolin D | U-937 (Human leukemia) | < 10 | [1] |
| Linichlorin A | U-937 (Human leukemia) | < 10 | [1] |
| Apoptolidin A | RKO (Human colorectal cancer) | Not specified | [2] |
| Apoptolidin A | HCT116 (Human colorectal cancer) | Not specified | [2] |
Table 2: Apoptosis Induction by Apoptolidin A in Colorectal Cancer Cells (48h treatment)
| Cell Line | Apoptolidin A Concentration | Percentage of Apoptotic Cells (Early + Late) | Reference |
| RKO | Vehicle Control | 8.25% | [2] |
| RKO | 4 µM | 26.35% | [2] |
| HCT116 | Vehicle Control | 6.97% | [2] |
| HCT116 | 10 µM | 30.73% | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Culture cells to the desired confluence and treat with the test compound (e.g., this compound) at various concentrations for a specified duration.
-
Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Fluorometric Caspase Activity Assay
This assay quantitatively measures the activity of specific caspases.
-
Lysate Preparation: Prepare cell lysates from treated and control cells as described for Western blotting.
-
Assay Reaction: In a 96-well microplate, add cell lysate to a reaction buffer containing a specific fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3/7).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC). The fluorescence intensity is proportional to the caspase activity.
Visualizations
The following diagrams illustrate the inferred apoptotic pathway and a typical experimental workflow.
References
A Comparative Analysis of the Cytotoxic Effects of Isoapoptolidin and Apoptolidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of Apoptolidin and its isomer, Isoapoptolidin. Both are complex macrolides that have garnered interest in the field of oncology for their potential as selective anticancer agents. This document summarizes their mechanisms of action, presents available quantitative data on their cytotoxic effects, and provides detailed experimental protocols for assessing their activity.
Mechanism of Action: Targeting the Powerhouse of the Cell
Apoptolidin exerts its cytotoxic effects by targeting the F1 subcomplex of mitochondrial ATP synthase, a critical enzyme complex responsible for ATP production.[1][2] By inhibiting this complex, Apoptolidin disrupts the primary energy supply of the cell, leading to an increase in the ADP/ATP ratio. This energy stress triggers the intrinsic pathway of apoptosis, a form of programmed cell death.[3][4]
This compound, a ring-expanded isomer of Apoptolidin, is also known to target mitochondrial F0F1-ATPase. However, its inhibitory activity is reported to be over 10-fold less potent than that of Apoptolidin. This difference in target engagement is a key factor in its comparatively reduced cytotoxic effect.
Quantitative Comparison of Cytotoxic Effects
The following table summarizes the available data on the cytotoxic effects of Apoptolidin A and a closely related isomer, Apoptolidin G, which serves as a proxy for understanding the cytotoxic potential of this compound. The data is derived from studies on the H292 human lung cancer cell line.
| Compound | Target | Cell Line | Cytotoxicity (EC50) | Notes |
| Apoptolidin A | Mitochondrial ATP Synthase (F1 subcomplex) | H292 (Human Lung Carcinoma) | < 50 nM | Potent inducer of apoptosis. |
| Apoptolidin G | Mitochondrial ATP Synthase | H292 (Human Lung Carcinoma) | 150 nM | Isomer of Apoptolidin A with reduced activity. |
| This compound | Mitochondrial F0F1-ATPase | - | >10-fold less inhibition of ATPase compared to Apoptolidin | Direct EC50/IC50 data on cancer cell lines is not readily available. |
Signaling Pathway of Apoptolidin-Induced Apoptosis
The following diagram illustrates the signaling cascade initiated by Apoptolidin's interaction with mitochondrial ATP synthase, culminating in apoptosis.
References
- 1. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]
- 4. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Isoapoptolidin's Engagement with F0F1-ATPase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental methods to validate the target engagement of Isoapoptolidin with its proposed target, the F0F1-ATP synthase (ATPase). We present quantitative data for comparing this compound with other known F0F1-ATPase inhibitors, detailed experimental protocols for key validation assays, and visual workflows to elucidate the experimental and signaling pathways.
Quantitative Comparison of F0F1-ATPase Inhibitors
The following table summarizes the inhibitory potency of this compound and its parent compound, Apoptolidin, in comparison to other well-characterized F0F1-ATPase inhibitors like Oligomycin (B223565) and Aurovertin. This data is essential for contextualizing the efficacy of this compound.
| Compound | Target Subunit(s) | Inhibition Metric | Value (µM) | Organism/System |
| Apoptolidin | F1 | IC50 | 0.7[1] | Yeast Mitochondria |
| Apoptolidin Derivative (Diels-Alder adduct) | F1 | IC50 | 2.3[1] | Yeast Mitochondria |
| Oligomycin | F0 | Ki | 0.1 - 0.6[2] | Bovine Heart Mitochondria |
| Aurovertin | F1 (β subunit) | Kd | < 1 (high affinity), ~4-6 (low affinity) | Mitochondrial and Bacterial F1 |
| Resveratrol | F1 | IC50 | 18.5 | Digitonin-solubilized rat brain mitochondria[3] |
| Piceatannol | F1 | - | - | - |
Experimental Protocols for Target Validation
Accurate validation of target engagement is critical. Below are detailed protocols for three key experimental approaches: an ATPase activity assay to quantify inhibition, a Cellular Thermal Shift Assay (CETSA) to confirm direct binding in a cellular context, and affinity purification to identify binding partners.
F0F1-ATPase Activity Assay
This protocol measures the rate of ATP hydrolysis by F0F1-ATPase and can be used to determine the inhibitory effect of compounds like this compound. A common method is the NADH-coupled assay.
Principle: The production of ADP from ATP hydrolysis is coupled to the oxidation of NADH to NAD+ through the enzymes pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
Materials:
-
Purified mitochondrial F0F1-ATPase or submitochondrial particles
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 2 mM MgCl2, 2 mM DTT
-
Substrate Mix: 9 mM phosphoenolpyruvate, 150 µM NADH
-
Coupling Enzymes: 60 µg/ml pyruvate kinase, 32 µg/ml lactate dehydrogenase
-
ATP-Mg2+ solution
-
This compound and other inhibitors
-
384-well microplate
-
Microplate reader with 340 nm absorbance reading capability
Protocol:
-
Prepare Reaction Buffer: Combine Tris-HCl, KCl, MgCl2, DTT, phosphoenolpyruvate, NADH, and the coupling enzymes in the assay buffer.
-
Prepare Enzyme: Dilute the purified F0F1-ATPase to the desired concentration (e.g., 800 nM) in the reaction buffer. Keep on ice.
-
Inhibitor Preparation: Prepare a serial dilution of this compound and other inhibitors in the reaction buffer.
-
Assay Setup: In a 384-well plate, add 27 µl of the enzyme solution (or buffer for control) to each well. Then add the inhibitor solutions. Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 3 µl of the ATP-Mg2+ solution to each well to start the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-set to 30°C. Monitor the decrease in absorbance at 340 nm at 30-second intervals for 45 minutes.
-
Data Analysis: Calculate the rate of NADH consumption from the linear portion of the absorbance decay curve. Compare the rates in the presence and absence of the inhibitors to determine the IC50 values.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.
Principle: The binding of a ligand, such as this compound, to its target protein, F0F1-ATPase, can increase the protein's resistance to thermal denaturation. This stabilization can be quantified by measuring the amount of soluble protein remaining after heat treatment.
Materials:
-
Cultured cells (e.g., a cancer cell line sensitive to apoptolidins)
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Thermocycler
-
Western blotting reagents (antibodies against a subunit of F0F1-ATPase, e.g., ATP5B, and a loading control like GAPDH)
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvest and Wash: Harvest the cells and wash them with PBS containing protease inhibitors.
-
Heat Challenge: Resuspend the cells in PBS with protease inhibitors and aliquot them into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
Cell Lysis: Add lysis buffer to the heated cell suspensions and incubate on ice for 30 minutes with intermittent vortexing.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the samples to equal protein concentrations.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the F0F1-ATPase subunit and the loading control.
-
Data Analysis: Quantify the band intensities. Plot the normalized intensity of the soluble F0F1-ATPase subunit against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[4][5][6][7]
Affinity Purification using a Small Molecule Bait
This method helps to identify the direct binding partners of this compound from a complex cellular lysate.
Principle: An analog of this compound is chemically modified to be immobilized on a solid support (e.g., beads). This "bait" is then used to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.
Materials:
-
Immobilized this compound analog on affinity beads
-
Control beads (without the bait)
-
Cell lysate from a relevant cell line
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
Mass spectrometry equipment
Protocol:
-
Bait Preparation: Synthesize an this compound analog with a linker for covalent attachment to affinity beads.
-
Cell Lysis: Prepare a protein lysate from the chosen cell line.
-
Binding: Incubate the cell lysate with the this compound-conjugated beads and control beads for several hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of salt, a change in pH, or a competitive binder).
-
Protein Identification: Analyze the eluted proteins by SDS-PAGE followed by in-gel digestion and mass spectrometry (LC-MS/MS) to identify the proteins that specifically bind to the this compound bait.
-
Data Analysis: Compare the proteins identified from the this compound beads with those from the control beads. Proteins significantly enriched in the this compound pulldown are considered potential direct targets.
Visualizing Experimental and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the workflow for validating target engagement and the proposed signaling pathway initiated by this compound.
Caption: Experimental workflow for validating this compound's engagement with F0F1-ATPase.
Caption: Proposed signaling pathway from F0F1-ATPase inhibition by this compound to apoptosis.
References
- 1. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The relationship between the bovine heart mitochondrial adenosine triphosphatase, lipophilic compounds, and oligomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Apoptosis Induction: Apoptolidin vs. Staurosporine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of apoptosis research and cancer therapeutics, the precise induction of programmed cell death is a cornerstone of discovery and development. Among the myriad of chemical inducers, the natural products apoptolidin (B62325) and staurosporine (B1682477) have emerged as potent tools, each with a distinct mechanism of action. This guide provides an objective comparison of their performance as apoptosis inducers, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their specific needs.
At a Glance: Key Differences
| Feature | Apoptolidin | Staurosporine |
| Primary Target | Mitochondrial F0F1-ATP synthase | Broad-spectrum protein kinase inhibitor |
| Mechanism of Action | Induces apoptosis by inhibiting ATP synthesis, leading to mitochondrial dysfunction. | Inhibits numerous kinases, disrupting various signaling pathways and leading to cell cycle arrest and apoptosis. |
| Apoptotic Pathway | Primarily intrinsic (mitochondrial) pathway, dependent on caspase-9.[1] | Both intrinsic and extrinsic pathways, involving both caspase-dependent and -independent mechanisms.[2] |
| p53-Dependence | Independent of p53 status.[1] | Can induce apoptosis in both p53-wildtype and p53-mutant cells. |
| Selectivity | Exhibits selective cytotoxicity towards some cancer cells.[1][3] | Generally non-selective, affecting a wide range of cell types. |
Quantitative Analysis: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the reported IC50 values for apoptolidin and staurosporine in various cancer cell lines. It is important to note that these values can vary depending on the cell line, assay conditions, and exposure time.
Table 1: Reported IC50 Values for Apoptolidin
| Cell Line | Cancer Type | IC50 (approx.) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | ~10 nM (EC50) | [4] |
| H292 | Lung Carcinoma | Not specified, but sensitive | [4] |
| K562 | Chronic Myelogenous Leukemia | Not specified, but sensitive | [3] |
| Various | NCI-60 Panel | Highly selective | [1][3] |
Table 2: Reported IC50 Values for Staurosporine
| Cell Line | Cancer Type | IC50 | Reference |
| HeLa S3 | Cervical Cancer | 4 nM | [5][6] |
| HCT116 | Colon Carcinoma | 6 nM | [5][6] |
| PC-12 | Pheochromocytoma | >90% apoptosis at 1µM | [5][6] |
| PaTu 8988t | Pancreatic Cancer | 1 µM (induces significant apoptosis) | [7] |
| Panc-1 | Pancreatic Cancer | 1 µM (induces significant apoptosis) | [7] |
| Jurkat | T-cell Leukemia | Not specified, but sensitive |
Mechanism of Action and Signaling Pathways
Apoptolidin: Targeting the Cell's Powerhouse
Apoptolidin's pro-apoptotic activity stems from its specific inhibition of the mitochondrial F0F1-ATP synthase, the enzyme responsible for the majority of cellular ATP production.[1][2] This inhibition leads to a cascade of events characteristic of the intrinsic apoptotic pathway:
-
ATP Depletion: Inhibition of ATP synthase disrupts the proton motive force and severely curtails ATP synthesis.
-
Mitochondrial Dysfunction: The loss of mitochondrial membrane potential and subsequent release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.
-
Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates the initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[1]
Notably, apoptolidin-induced apoptosis is independent of the tumor suppressor protein p53 and can be inhibited by the anti-apoptotic protein Bcl-2.[1]
Staurosporine: A Multi-faceted Kinase Inhibitor
Staurosporine's mechanism of action is broader and less specific than that of apoptolidin. It is a potent inhibitor of a wide range of protein kinases, including Protein Kinase C (PKC), Protein Kinase A (PKA), and CaM Kinase II.[8] This widespread inhibition disrupts numerous signaling pathways crucial for cell survival, proliferation, and cell cycle regulation, ultimately leading to apoptosis.
The apoptotic pathways triggered by staurosporine are complex and can be both caspase-dependent and -independent, as well as engaging both intrinsic and extrinsic pathways depending on the cell type and experimental conditions.[2] Key events include:
-
Inhibition of Pro-survival Kinases: Inhibition of kinases like Akt and Erk, which are central to cell survival signaling.[9]
-
Cell Cycle Arrest: Staurosporine can induce cell cycle arrest, often at the G2/M phase.[9]
-
Mitochondrial Pathway Activation: Similar to apoptolidin, staurosporine can induce the release of cytochrome c from mitochondria and activate the caspase-9 and caspase-3 cascade.
-
Extrinsic Pathway Involvement: In some cell types, staurosporine can also engage the extrinsic pathway, potentially through the activation of caspase-8.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable data. Below are representative protocols for inducing apoptosis with apoptolidin and staurosporine.
Protocol 1: Induction of Apoptosis with Apoptolidin
This protocol is a generalized procedure based on the known mechanism of action of apoptolidin. Optimal concentrations and incubation times should be determined empirically for each cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Apoptolidin (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium (B1200493) Iodide)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare serial dilutions of apoptolidin in complete culture medium from a stock solution. A typical starting concentration range could be 1 nM to 1 µM. A vehicle control (DMSO) should be prepared at the same final concentration as the highest apoptolidin concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of apoptolidin or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal incubation time for apoptosis induction.
-
Apoptosis Analysis: Harvest the cells (including any floating cells in the supernatant) and stain with an apoptosis detection kit according to the manufacturer's instructions.
-
Data Acquisition: Analyze the stained cells using a flow cytometer or fluorescence microscope to quantify the percentage of apoptotic cells.
Protocol 2: Induction of Apoptosis with Staurosporine
This is a commonly used protocol for inducing apoptosis with staurosporine.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Staurosporine (stock solution in DMSO, e.g., 1 mM)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in their appropriate medium.
-
Staurosporine Treatment: Add staurosporine to the cell culture to a final concentration of 0.1 to 1 µM.[10] A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. The incubation time can vary significantly between cell lines, typically ranging from 3 to 24 hours.[10] A time-course experiment is highly recommended to determine the optimal endpoint.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently scrape or trypsinize the cells and combine with the supernatant.
-
Apoptosis Detection: Wash the cells with cold PBS and then resuspend in binding buffer. Add Annexin V-FITC and propidium iodide and incubate in the dark according to the kit manufacturer's protocol.
-
Analysis: Analyze the samples promptly by flow cytometry.
References
- 1. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Staurosporine | AM-2282 | protein kinase inhibitor | TargetMol [targetmol.com]
- 7. Induction of apoptosis in cells | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular genomic features associated with in vitro response of the NCI‐60 cancer cell line panel to natural products - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of Isoapoptolidin for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Isoapoptolidin and its parent compound, Apoptolidin, focusing on their selective cytotoxicity towards cancer cells. The information presented is intended to support research and development efforts in oncology by providing objective data and detailed experimental methodologies.
Executive Summary
Apoptolidin, a macrolide natural product, and its isomer this compound, are known to induce apoptosis in cancer cells. Their primary mechanism of action is the inhibition of mitochondrial F0F1-ATP synthase, a critical enzyme for cellular energy production. This inhibition leads to a bioenergetic crisis within cancer cells, which often have a high metabolic rate, thereby triggering programmed cell death. A key aspect of the Apoptolidin family of compounds is their reported selectivity for cancer cells over normal, healthy cells. This guide delves into the available data to validate this selectivity, with a particular focus on this compound.
It is important to note that Apoptolidin can isomerize into the ring-expanded this compound under biologically relevant conditions. This isomerization is significant as this compound has been shown to be a less potent inhibitor of mitochondrial F0F1-ATPase, with its inhibitory activity being over 10 times lower than that of Apoptolidin.[1] This suggests that the overall cytotoxic effect observed in cell-based assays with Apoptolidin may be a composite of the activities of both isomers.
Comparative Cytotoxicity Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Apoptolidin A and a key comparator, Oligomycin A, another well-characterized inhibitor of mitochondrial F0F1-ATPase. The Selectivity Index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, is provided where data is available. A higher SI value indicates greater selectivity for cancer cells.
| Compound | Cell Line | Cell Type | Cancer Type | IC50 | Selectivity Index (SI) | Reference |
| Apoptolidin A | RKO | Human Colorectal Carcinoma | Colorectal Cancer | 2.3 ± 0.2 µM | > 4.3 | [2] |
| HCT116 | Human Colorectal Carcinoma | Colorectal Cancer | 5.8 ± 0.5 µM | > 1.7 | [2] | |
| SW480 | Human Colorectal Carcinoma | Colorectal Cancer | 7.2 ± 0.8 µM | > 1.4 | [2] | |
| CCD841 CoN | Normal Human Colon Epithelial | N/A | > 10 µM | N/A | [2] | |
| Oligomycin A | MCF7 | Human Breast Adenocarcinoma | Breast Cancer | ~100 nM | Not Reported | [3] |
| MDA-MB-231 | Human Breast Adenocarcinoma | Breast Cancer | ~5-10 µM | Not Reported | [3] |
Mechanism of Action and Signaling Pathway
Apoptolidin and this compound exert their cytotoxic effects by targeting the F1 subcomplex of mitochondrial ATP synthase.[1][4][5] This inhibition disrupts the electron transport chain and oxidative phosphorylation, leading to a decrease in cellular ATP levels. The resulting energy depletion can trigger the intrinsic pathway of apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, Apoptolidin, or other test compounds. Include a vehicle-only control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Caption: Experimental workflow for assessing the selectivity of this compound.
Logical Relationship: Isomerization and Activity
The relationship between Apoptolidin and this compound is a critical consideration for interpreting experimental data.
Caption: Isomerization of Apoptolidin to the less active this compound.
Conclusion
The available data strongly supports the selective cytotoxicity of Apoptolidin A against cancer cells, particularly colorectal cancer lines, as evidenced by a favorable selectivity index. The mechanism of action through inhibition of mitochondrial F0F1-ATPase provides a clear rationale for this selectivity, as cancer cells are often more reliant on oxidative phosphorylation for their high energy demands.
While direct quantitative cytotoxicity data for this compound is limited, its characterization as a less potent isomer of Apoptolidin is a crucial finding. The isomerization of Apoptolidin to the less active this compound in biological systems implies that the observed potency of Apoptolidin may be underestimated. Future research should focus on isolating or synthesizing stable forms of both isomers to independently and accurately assess their respective contributions to cancer cell selectivity and overall therapeutic potential. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies.
References
- 1. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Gene Expression Profiles Induced by Apoptosis-Inducing Agents
A detailed guide for researchers on the cellular responses to Apoptolidin, Isorhamnetin, and Isoalantolactone.
In the quest for novel cancer therapeutics, understanding the precise molecular mechanisms by which compounds induce apoptosis is paramount. This guide provides a comparative analysis of the gene expression and signaling pathway alterations induced by three natural product-derived apoptosis-inducing agents: Apoptolidin, Isorhamnetin (ISO), and Isoalantolactone (IATL). While comprehensive gene expression profiling data for Apoptolidin is limited in the public domain, this comparison leverages available mechanistic information and contrasts it with the more extensively studied effects of ISO and IATL.
Initial searches for "Isoapoptolidin" did not yield specific information on gene expression profiles. Therefore, this guide focuses on the closely related and well-documented compound "Apoptolidin" and compares its known biological activities with those of Isorhamnetin and Isoalantolactone, for which more detailed data on gene and protein expression changes are available.
Apoptolidin: A Selective Inducer of Apoptosis
| Feature | Description of Effect |
| Primary Effect | Selectively induces apoptosis in cancer cells[1]. |
| Mechanism of Action | Acts as an inhibitor of F-ATP synthase, leading to mitochondrial dysfunction. |
| Affected Pathways | Implied involvement of pathways sensitive to cellular energy status and mitochondrial integrity. |
Isorhamnetin (ISO): A Multi-Pathway Modulator of Apoptosis
Isorhamnetin, a flavonoid found in various plants, exhibits potent anti-cancer properties by modulating a wide array of signaling pathways and gene expression.
Table 1: Summary of Isorhamnetin (ISO) Effects on Gene and Protein Expression
| Target Molecule/Pathway | Effect | Cell Line/Model |
| Apoptosis-Related Genes | ||
| Casp3, Casp9, Apaf1 | Upregulation | Cancer cells |
| Bax | Upregulation | Cancer cells |
| p53 | Upregulation | Cancer cells |
| Inflammation & Cell Growth | ||
| COX-2 | Downregulation | Cancer cells |
| PD-L1 | Downregulation | Canine Mammary Tumor cells |
| Signaling Pathways | ||
| PI3K/Akt/mTOR | Inhibition | Cancer cells |
| MEK1/ERKs | Inhibition | Cancer cells |
| NF-κB | Inhibition | A549 cells |
| EGFR-STAT3 | Suppression | Canine Mammary Tumor cells |
Experimental Protocols:
-
Cell Viability Assay: The inhibitory effect of ISO on the proliferation of A549 and H460 non-small-cell lung carcinoma cell lines was determined using the MTT assay after treatment with various concentrations of ISO for different time points[2].
-
Apoptosis Assay: Apoptosis in AGS-1 and HGC-27 gastric cancer cells was assessed using TUNEL assays and flow cytometric analysis following ISO treatment[3]. In U27 cells, apoptosis was evaluated using the Annexin V-FITC/PI assay[4].
-
Western Blot Analysis: To determine the effect of ISO on protein expression, cells were treated with ISO, and protein levels of key signaling molecules were analyzed by Western blotting.
Signaling Pathway of Isorhamnetin (ISO) in Cancer Cells
Caption: Signaling pathways modulated by Isorhamnetin (ISO) leading to apoptosis.
Isoalantolactone (IATL): Induction of Apoptosis via ROS-Mediated ER Stress
Isoalantolactone, a sesquiterpene lactone, triggers apoptosis in prostate cancer cells through a distinct mechanism involving reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.
Table 2: Summary of Isoalantolactone (IATL) Effects on Gene and Protein Expression
| Target Molecule/Pathway | Effect | Cell Line/Model |
| Apoptosis & ER Stress | ||
| Caspase-3 | Activation | PC-3 and DU145 cells |
| Caspase-9 | Activation | PC-3 and DU145 cells |
| CHOP | Upregulation (mRNA & protein) | Prostate cancer xenografts |
| Signaling & Oxidative Stress | ||
| p-STAT3, STAT3 | Downregulation | PC-3 and DU145 cells, Prostate cancer xenografts |
| ROS | Production | PC-3 and DU145 cells |
| MDA (lipid peroxidation) | Increase | Prostate cancer xenografts |
Experimental Protocols:
-
Cell Apoptosis Analysis: Apoptosis in PC-3 and DU145 prostate cancer cells was analyzed by flow cytometry after IATL treatment[5].
-
Cellular ROS Measurement: Cellular ROS levels were determined by flow cytometry[5].
-
Caspase Activity Assay: Caspase-3 and -9 activities in cell lysates were measured using commercially available kits[5].
-
Western Blot and qRT-PCR: Protein and mRNA levels of target molecules were analyzed by Western blot and quantitative real-time PCR, respectively[5].
-
In Vivo Xenograft Model: The effect of IATL on tumor growth was tested in a nude mice xenograft model using prostate cancer cells[5].
Signaling Pathway of Isoalantolactone (IATL) in Prostate Cancer Cells
Caption: IATL-induced apoptosis via ROS-mediated ER stress and STAT3 inhibition.
Conclusion
While Apoptolidin is a known inducer of apoptosis, detailed public data on its impact on global gene expression is scarce. In contrast, Isorhamnetin and Isoalantolactone have been shown to induce apoptosis through distinct and well-characterized molecular pathways. Isorhamnetin exerts its effects by modulating multiple signaling cascades, including the PI3K/Akt and NF-κB pathways, and upregulating key pro-apoptotic genes. Isoalantolactone's mechanism is centered on the induction of ROS-mediated ER stress and the inhibition of the STAT3 signaling pathway. This comparative guide highlights the diverse mechanisms through which natural compounds can induce apoptosis and underscores the importance of detailed molecular profiling in the development of targeted cancer therapies. Further research into the gene expression changes induced by Apoptolidin would be valuable to fully elucidate its therapeutic potential.
References
- 1. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isoalantolactone induces apoptosis through ROS-mediated ER stress and inhibition of STAT3 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Isoapoptolidin with Other Chemotherapeutics: A Guide for Researchers
For researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, a comprehensive review of published scientific literature reveals no direct experimental data on the synergistic effects of Isoapoptolidin in combination with other chemotherapeutic agents. This guide, therefore, focuses on the theoretical potential for synergy based on the known mechanism of its parent compound, Apoptolidin (B62325), and provides a framework for future experimental investigation.
Recent research into the apoptolidin family of glycomacrolides has identified them as potent inhibitors of mitochondrial ATP synthase.[1][2][3] This mechanism of action, targeting oxidative phosphorylation (OXPHOS), presents a compelling rationale for exploring synergistic combinations with other anticancer agents.[1][3] Studies have suggested a possible route for efficacious combination therapies involving apoptolidin family glycomacrolides with drugs like venetoclax (B612062), a BCL-2 inhibitor, based on the observed synergy of other OXPHOS inhibitors with this agent.[1][3][4]
Theoretical Framework for Synergy
The primary mechanism of action for the Apoptolidin family is the inhibition of the F1 subcomplex of mitochondrial ATP synthase, a key component of the OXPHOS pathway.[1][2][3] Many cancer cells exhibit a heightened reliance on OXPHOS for energy production, making this pathway an attractive therapeutic target.[5][6][7] By disrupting the primary energy-producing pathway in cancer cells, this compound could potentially lower the threshold for apoptosis induction by a second agent that acts on a different cellular process.
A particularly promising area of investigation is the combination of OXPHOS inhibitors with BCL-2 inhibitors like venetoclax.[1][4] Some cancer cells develop resistance to venetoclax by upregulating OXPHOS.[1] By inhibiting this escape mechanism, this compound could restore or enhance sensitivity to venetoclax, creating a powerful synergistic effect.
Potential Signaling Pathway Interaction
The diagram below illustrates the proposed mechanism of action of this compound and a potential point of synergistic interaction with a BCL-2 inhibitor.
Caption: Proposed synergistic interaction of this compound with a BCL-2 inhibitor.
Experimental Protocols for Assessing Synergy
To quantitatively assess the synergistic effects of this compound with other chemotherapeutics, a systematic experimental approach is required. The Combination Index (CI) method developed by Chou and Talalay is a widely accepted standard.[8][9][10][11]
1. Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination drug individually.
-
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and the other chemotherapeutic agent in separate wells. Include untreated and vehicle-treated controls.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT) and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control for each concentration.
-
Determine the IC50 values for each drug using non-linear regression analysis.
-
2. Checkerboard Assay for Combination Index (CI) Calculation
-
Objective: To determine if the combination of this compound and another chemotherapeutic results in synergistic, additive, or antagonistic effects.
-
Procedure:
-
Design a dose-response matrix in a 96-well plate where concentrations of this compound vary along the rows and concentrations of the second drug vary along the columns. A constant ratio of the two drugs based on their IC50 values is often used.[9][11]
-
Treat the seeded cells with the drug combinations as per the matrix design.
-
After incubation (e.g., 72 hours), perform a cell viability assay as described above.
-
The resulting data (dose and effect) for each drug alone and in combination are analyzed using software like CompuSyn.[11][12] This software calculates the Combination Index (CI) based on the median-effect principle.
-
-
Data Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Conceptual Experimental Workflow
The following diagram outlines a typical workflow for assessing the synergistic effects of this compound.
Caption: Conceptual workflow for assessing drug synergy.
Summary of Potential Synergistic Combinations and Supporting Rationale
While no direct experimental data exists for this compound, the table below summarizes potential combinations based on its mechanism as an OXPHOS inhibitor and data from similar compounds. This should be considered a starting point for future research.
| Combination Agent Class | Example Agent | Rationale for Synergy |
| BCL-2 Inhibitors | Venetoclax | Overcomes resistance mediated by OXPHOS upregulation.[1] |
| mTOR Inhibitors | Everolimus, Sirolimus | Dual targeting of mTOR and OXPHOS pathways can synergistically inhibit protein translation and sensitize cells to apoptosis.[1] |
| DNA Damaging Agents | Cisplatin, Doxorubicin | Depleting the cell's energy supply via OXPHOS inhibition may lower the threshold for apoptosis induced by DNA damage. |
| Radiotherapy | - | OXPHOS inhibitors can alleviate tumor hypoxia, potentially sensitizing hypoxic tumors to radiation.[5][13][14] |
| Other Metabolic Inhibitors | Glycolysis Inhibitors | Dual blockade of the two major energy production pathways in cancer cells. |
Future Directions
The exploration of this compound's synergistic potential is a promising frontier in cancer research. The immediate next steps should involve in vitro studies to validate the theoretically synergistic combinations outlined in this guide. Positive findings would then warrant further investigation into the underlying molecular mechanisms and eventual preclinical in vivo studies. The data generated from such studies will be critical in determining the future clinical utility of this compound as part of a combination chemotherapy regimen.
References
- 1. Power out chronic lymphocytic leukemia: unplugging OXPHOS/mTOR pathways to overcome venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The combination of venetoclax with dimethyl fumarate synergistically induces apoptosis in AML cells by disrupting mitochondrial integrity through ROS accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OXPHOS-targeting drugs in oncology: New perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis [frontiersin.org]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Drug synergy assays [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. tandfonline.com [tandfonline.com]
Target Validation Studies for Isoapoptolidin in Novel Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Isoapoptolidin, a promising natural product-derived compound, for its potential therapeutic application in pancreatic cancer and glioblastoma. Due to the limited availability of data for this compound, this guide leverages information from its closely related parent compound, Apoptolidin, to provide a comprehensive overview. Both compounds are known to induce apoptosis in cancer cells by targeting the F1 subcomplex of mitochondrial ATP synthase.
Executive Summary
Pancreatic cancer and glioblastoma are notoriously aggressive malignancies with limited effective treatment options. This compound, a stable isomer of Apoptolidin, presents a novel therapeutic avenue by selectively inducing apoptosis in cancer cells. This guide summarizes the available preclinical data for Apoptolidin as a proxy for this compound, comparing its potential efficacy with standard-of-care chemotherapeutics and other emerging treatments for pancreatic cancer and glioblastoma. While direct in vivo evidence for this compound in these specific cancer types is not yet available, the shared mechanism of action within the Apoptolidin family of glycomacrolides suggests a strong potential for further investigation.
Mechanism of Action: Targeting Mitochondrial ATP Synthase
This compound, like its parent compound Apoptolidin, is a member of the glycomacrolide family of natural products. These compounds have been shown to selectively induce apoptosis in cancer cells by inhibiting the F1 subcomplex of mitochondrial ATP synthase[1][2][3][4]. This inhibition disrupts cellular energy metabolism, leading to the activation of the intrinsic apoptotic pathway.
Figure 1. Proposed signaling pathway of this compound-induced apoptosis.
Comparative In Vitro Cytotoxicity
While specific IC50 values for this compound in pancreatic and glioblastoma cell lines are not yet published, data for Apoptolidin and standard chemotherapeutic agents provide a benchmark for its potential potency.
Table 1: Pancreatic Cancer Cell Line Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| Apoptolidin A | Pancreatic Cancer Cell Lines | Data Not Available | |
| Gemcitabine (B846) | AsPC-1 | ~0.05 | [5] |
| Gemcitabine | BxPC-3 | ~0.00024 | [5] |
| Gemcitabine | MiaPaCa-2 | ~0.00375 | [5] |
| Gemcitabine | PANC-1 | 0.04855 | [6] |
| 5-Fluorouracil | Mia-PaCa-2 | 4.63 | [7] |
| 5-Fluorouracil | AsPC-1 | 3.08 | [7] |
| 5-Fluorouracil | Capan-1 | 0.22 | [7] |
| Cisplatin | BxPC-3 | 5.96 | [3] |
| Cisplatin | MIA PaCa-2 | 7.36 | [3] |
| Cisplatin | YAPC | 56.7 | [3] |
| Cisplatin | PANC-1 | 100 | [3] |
Table 2: Glioblastoma Cell Line Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| Apoptolidin A | Glioblastoma Cell Lines | Antiproliferative activity noted, but no IC50 values reported. | [8] |
| Temozolomide | U87 | Median: 180 (48h), 202 (72h) | [9] |
| Temozolomide | U251 | Median: 84 (48h), 102 (72h) | [9] |
| Temozolomide | T98G | 438.3 (72h) | [10] |
| Doxorubicin | U87MG | 0.14 | [11] |
| Doxorubicin | T98G | 0.5 | [11] |
| Doxorubicin | LN229 | 6.88 | [11] |
| Carmustine | U87-MG | 18.2 (2D culture) | [12] |
Alternative and Emerging Therapies: A Comparative Overview
Table 3: Pancreatic Cancer - Alternative and Emerging Therapies
| Therapy | Mechanism of Action | Development Stage | Citation(s) |
| This compound | Inhibition of mitochondrial ATP synthase | Preclinical | |
| Targeted Therapy (e.g., KRAS inhibitors) | Inhibition of specific oncogenic signaling pathways | Preclinical / Clinical Trials | [13] |
| Immunotherapy (e.g., Checkpoint inhibitors, CAR-T) | Modulation of the host immune system to attack cancer cells | Preclinical / Clinical Trials | [13] |
| Nanoparticle Drug Delivery | Enhanced delivery of chemotherapeutic agents to the tumor site | Preclinical | [14] |
Table 4: Glioblastoma - Alternative and Emerging Therapies
| Therapy | Mechanism of Action | Development Stage | Citation(s) |
| This compound | Inhibition of mitochondrial ATP synthase | Preclinical | |
| Targeted Therapy (e.g., PARP inhibitors) | Inhibition of DNA repair mechanisms | Clinical Trials | [7] |
| Immunotherapy (e.g., DCVax®, Checkpoint inhibitors) | Personalized cancer vaccines and immune modulation | Clinical Trials | [15] |
| Tumor Treating Fields (TTFields) | Disruption of cancer cell division using electrical fields | FDA Approved | [15][16] |
| Sonodynamic Therapy (SDT) | Drug activation by focused ultrasound to kill tumor cells | Clinical Trials | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are representative protocols for key assays in the evaluation of this compound.
Cell Viability (MTT) Assay
References
- 1. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase. | Vanderbilt University Medical Center [medsites.vumc.org]
- 3. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing Therapeutic Approaches in Glioblastoma with Pro-Oxidant Treatments and Synergistic Combinations: In Vitro Experience of Doxorubicin and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blood-tumor barrier in focus - investigation of glioblastoma-induced effects on the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Isoapoptolidin: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of isoapoptolidin (B15209), a compound that, while not formally classified as hazardous under the Globally Harmonized System (GHS), warrants a cautious approach due to its potential health effects.[1]
Understanding the Hazard Profile of this compound
A review of the available Safety Data Sheet (SDS) for this compound presents a nuanced picture. While it does not carry formal hazard classifications, pictograms, or signal words, it is crucial to note the potential for significant health impacts.[1] The SDS indicates that this compound may cause serious health issues, including anemia, central nervous system depression, drowsiness, headaches, heart damage, liver damage, and reproductive effects.[1] This information necessitates that this compound be handled with the same level of caution as a cytotoxic compound.
| Hazard Information | Data from Safety Data Sheet |
| GHS Classification | Not classified as hazardous[1] |
| Hazard Pictograms | None[1] |
| Signal Word | None[1] |
| Hazard Statements | None[1] |
| Potential Health Effects | May cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects.[1] |
| Primary Irritant Effect | No irritant effect on skin or eyes[1] |
| Sensitization | No sensitizing effects known[1] |
| Aquatic Toxicity | Slightly hazardous for water[1] |
Recommended Disposal Protocol for this compound
Given the potential health risks, it is imperative to treat all this compound waste as hazardous cytotoxic waste. The following step-by-step procedure should be followed to ensure safe disposal.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the foundation of safe waste management.[2] All materials that have come into contact with this compound must be considered contaminated and disposed of as hazardous waste.[2]
-
Bulk Contaminated Waste: This category includes any unused or expired this compound, as well as grossly contaminated items.
-
Trace Contaminated Waste: This includes items with minimal residual contamination, such as empty vials, pipette tips, and contaminated personal protective equipment (PPE).
Step 2: Use of Designated Waste Containers
All this compound waste must be placed in clearly labeled, leak-proof containers designated for cytotoxic or chemotherapy waste.[3][4] These containers are typically color-coded for easy identification.
-
Sharps: All contaminated sharps, such as needles, syringes, and ampoules, must be placed in a designated sharps container for cytotoxic waste.[3]
-
Solid Waste: Contaminated PPE (gloves, gowns), labware, and cleaning materials should be disposed of in a designated cytotoxic waste container, often a yellow or purple bin.[3][4][5]
-
Liquid Waste: Unused solutions of this compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[2]
Step 3: Container Management and Labeling
Waste containers should be filled to no more than three-quarters of their capacity to prevent spills and facilitate safe sealing.[2] Each container must be clearly labeled with the words "Hazardous Waste" and "Cytotoxic Waste" and include the specific chemical name, "this compound."
Step 4: Decontamination of Work Surfaces
After handling this compound, all work surfaces must be thoroughly decontaminated. A three-step process is recommended:
-
Initial Cleaning: Wipe the surface with a detergent solution.[2]
-
Rinsing: Wipe the surface with sterile water to remove any detergent residue.[2]
-
Final Decontamination: Wipe the surface with 70% isopropyl alcohol.[2]
Dispose of all cleaning materials in the designated cytotoxic waste container.
Step 5: Storage and Final Disposal
Sealed and labeled waste containers should be stored in a secure, designated area away from general laboratory traffic. Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. The standard and required method for the final destruction of cytotoxic waste is high-temperature incineration.[4]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure a safe working environment. Always consult your institution's specific safety protocols and your EHS department for guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
